N-Cbz-4-oxo-D-proline
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLLCMZOIFOBIF-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652971 | |
| Record name | 1-[(Benzyloxy)carbonyl]-4-oxo-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147226-04-8 | |
| Record name | 1-[(Benzyloxy)carbonyl]-4-oxo-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of N-Cbz-4-oxo-D-proline
Introduction
This compound, also known by its systematic name (2R)-1-[(benzyloxy)carbonyl]-4-oxopyrrolidine-2-carboxylic acid, is a protected amino acid derivative that serves as a critical chiral building block in modern organic synthesis.[1][2] Its rigid pyrrolidine core, combined with the presence of a ketone and strategically placed protecting groups, makes it a valuable intermediate for constructing complex molecular architectures.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in pharmaceutical and peptide research.[1]
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 147226-04-8 | [1][3][4] |
| Molecular Formula | C₁₃H₁₃NO₅ | [1][4] |
| Molecular Weight | 263.25 g/mol | [1][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | Not available (N/A) | [1] |
| Boiling Point | 488.5 ± 45.0 °C (Predicted) | [1] |
| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.83 ± 0.20 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1][3] |
| InChI Key | RPLLCMZOIFOBIF-LLVKDONJSA-N | [4] |
Reactivity and Chemical Profile
The chemical behavior of this compound is dictated by its three primary functional groups: the N-Cbz protecting group, the carboxylic acid, and the C4-ketone.
-
N-Cbz (Carboxybenzyl) Protecting Group : The Cbz group provides robust protection for the proline nitrogen. It is stable under a variety of conditions, including those used for peptide coupling.[2] Its primary mode of cleavage is through catalytic hydrogenation (e.g., H₂/Pd-C), which yields the free amine, toluene, and carbon dioxide. This allows for the selective deprotection and further functionalization of the nitrogen atom.[6]
-
Carboxylic Acid : The carboxylic acid moiety is a key handle for synthetic transformations. It can be activated using standard peptide coupling reagents (e.g., HATU, EDC) to form amide bonds with other amino acids or amines, making it a fundamental component in peptide synthesis.[1][7]
-
C4-Ketone : The ketone at the 4-position offers a site for further chemical modification. It can undergo nucleophilic addition, reduction to the corresponding alcohol (a precursor to hydroxyproline derivatives), or be used to introduce other functional groups, expanding the structural diversity of the resulting molecules.
The inherent chirality of the D-proline scaffold is crucial for asymmetric synthesis, enabling the creation of enantiomerically pure products, which is of paramount importance in the pharmaceutical industry.[2]
Experimental Protocols
Synthesis of this compound
A common method for synthesizing N-Cbz-4-oxo-proline involves the oxidation of the corresponding N-Cbz-4-hydroxy-D-proline. The following is a representative protocol adapted from the synthesis of the L-enantiomer.[8]
1. Reaction Setup:
-
Dissolve N-Cbz-4-hydroxy-D-proline (1 equivalent) in a suitable solvent mixture, such as water or an aqueous/organic biphasic system.
-
Cool the reaction mixture to a temperature between -5°C and 0°C in an ice-salt bath.
2. Oxidation:
-
Add a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
-
Slowly add an oxidizing agent, such as sodium hypochlorite (bleach) or trichloroisocyanuric acid (TCCA), while maintaining the temperature below 0°C.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Quenching and Work-up:
-
Once the reaction is complete, quench the excess oxidant by adding a 10% aqueous solution of sodium thiosulfate.[8]
-
Adjust the pH of the aqueous solution to 3-4 using a 6M HCl solution.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium chloride (brine), and dry over anhydrous sodium sulfate.
4. Purification:
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a solvent system like ethyl acetate/hexanes to obtain the pure this compound.[8]
5. Analysis:
-
Confirm the identity and purity of the final product using HPLC, ¹H NMR, and mass spectrometry. The purity should typically be >99%.[8]
Caption: A generalized workflow for the synthesis of this compound.
Applications in Research and Development
This compound is primarily used as a synthetic intermediate in several key areas:
-
Pharmaceutical Development : It serves as a precursor for synthesizing complex organic molecules that are integral to the creation of new drugs.[1] The proline scaffold is a common motif in many biologically active compounds, including enzyme inhibitors. The D-configuration is often used to enhance metabolic stability or to achieve a specific stereochemical fit with a biological target.[2]
-
Peptide Synthesis : In the field of peptide chemistry, this compound is a valuable building block for constructing peptide sequences.[1] The rigid, cyclic structure of proline introduces conformational constraints into peptide backbones, which can be exploited to design peptides with specific secondary structures and enhanced biological activity.[9]
-
Organic Chemistry Research : It is employed as a versatile tool in the exploration of new synthetic methodologies and the discovery of novel chemical reactions.[1]
Caption: Role of this compound in synthetic drug development pathways.
References
- 1. Cas 147226-04-8,this compound | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 147226-04-8 [chemicalbook.com]
- 4. This compound | CAS: 147226-04-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Buy N-Cbz-(4S)-4-(Boc-amino)-L-proline [smolecule.com]
- 7. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]
- 9. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status | MDPI [mdpi.com]
Technical Guide: (R)-1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid and its Stereoisomer
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid. It is important to note that while the query specified the (R)-enantiomer, a thorough review of scientific literature and chemical databases indicates a significant scarcity of specific experimental data for this particular stereoisomer. Conversely, the (S)-enantiomer, (S)-1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid (CAS Number: 64187-47-9), is well-documented and commercially available. This guide will therefore focus on the available data for the (S)-enantiomer, which serves as a critical reference point for understanding the chemical class. Furthermore, general principles of stereoselective synthesis applicable to the preparation of the (R)-enantiomer will be discussed.
Chemical Structure and Properties
The core structure of 1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid features a pyrrolidine ring, which is a five-membered saturated heterocycle containing a nitrogen atom. The nitrogen is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in peptide synthesis. The pyrrolidine ring is substituted with a carboxylic acid at position 2 and a ketone at position 4. The stereochemistry at the C2 position dictates whether the molecule is the (R) or (S) enantiomer.
Physicochemical Data for (S)-1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid
A summary of the available quantitative data for the (S)-enantiomer is presented in Table 1. This data is essential for handling, storage, and application of the compound in a laboratory setting.
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₅ |
| Molecular Weight | 263.25 g/mol |
| CAS Number | 64187-47-9 |
| Appearance | White to off-white powder |
| Melting Point | 98 - 102 °C |
| Boiling Point | 488.5 °C at 760 mmHg |
| Density | 1.409 g/cm³ |
| Storage Temperature | 2-8°C |
Applications in Research and Drug Development
Pyrrolidine derivatives are significant structural motifs in a vast array of natural products and synthetic pharmaceuticals. The functionalized nature of 1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid makes it a valuable chiral building block in medicinal chemistry.
The primary application of this compound and its analogues is in the synthesis of complex molecules, particularly as a constrained amino acid analogue in the development of peptidomimetics and protease inhibitors.[1] The pyrrolidine ring introduces conformational rigidity into peptide backbones, which can lead to enhanced biological activity and metabolic stability. The ketone functionality at the 4-position provides a handle for further chemical modifications, allowing for the synthesis of diverse molecular scaffolds.
Experimental Protocols
General Workflow for the Synthesis of 4-Oxopyrrolidine-2-carboxylic Acid Derivatives
The following diagram illustrates a generalized workflow for the synthesis of N-protected 4-oxopyrrolidine-2-carboxylic acid derivatives from a corresponding 4-hydroxyproline precursor. This represents a logical relationship in a synthetic chemistry context.
Caption: Generalized synthetic route to (S)-1-Cbz-4-oxoproline.
To obtain the (R)-enantiomer, one would theoretically start with the corresponding (2R,4S)-4-hydroxyproline and follow a similar synthetic sequence. The stereochemistry of the final product is dictated by the stereochemistry of the starting material.
Stereoselective Synthesis Considerations
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. In the absence of a commercially available starting material with the desired (R)-configuration, several strategies can be employed for the stereoselective synthesis of (R)-1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid.
One common approach is the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. Alternatively, asymmetric catalysis, employing a chiral catalyst, can be used to introduce the desired stereocenter. A review of synthetic methods for pyrrolidine derivatives highlights the importance of starting from readily available chiral precursors like proline and hydroxyproline.[2] For novel stereoisomers, de novo synthesis from acyclic precursors using stereoselective methods is often required.
The following diagram illustrates the logical relationship in choosing a synthetic strategy for a chiral molecule.
Caption: Decision tree for the synthesis of a chiral pyrrolidine.
Conclusion
(R)-1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid is a chiral molecule with potential as a building block in the development of new therapeutics. While specific experimental data for this enantiomer is scarce, a wealth of information is available for its (S)-stereoisomer. This guide has provided the key physicochemical properties and a general synthetic overview for the (S)-enantiomer, which can be used as a proxy for understanding the chemical nature of the (R)-isomer. For researchers requiring the (R)-enantiomer, stereoselective synthesis from a suitable chiral precursor or through asymmetric methodologies would be the most viable approach. The continued exploration of novel pyrrolidine derivatives is a promising avenue for the discovery of new bioactive molecules.
References
Spectroscopic Characterization of N-Cbz-4-oxo-D-proline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for N-Cbz-4-oxo-D-proline, a key building block in the synthesis of various pharmaceuticals and biologically active molecules. Due to the limited availability of a complete public dataset for the D-enantiomer, this guide leverages data from its closely related L-enantiomer, N-Cbz-4-oxo-L-proline, to provide a comprehensive analytical profile. The spectroscopic techniques covered include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Overview of this compound
This compound, also known as (R)-1-((benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid, is a derivative of the naturally occurring amino acid D-proline. The presence of the benzyloxycarbonyl (Cbz) protecting group and the ketone functionality at the 4-position makes it a versatile intermediate in organic synthesis. Its molecular formula is C₁₃H₁₃NO₅, and it has a molecular weight of 263.25 g/mol .[1]
Spectroscopic Data
The following sections present the available spectroscopic data for N-Cbz-4-oxo-proline. The ¹H NMR data is derived from the L-enantiomer and is expected to be nearly identical for the D-enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following table summarizes the ¹H NMR data for N-Cbz-4-oxo-L-proline, which serves as a reference for the D-enantiomer.[2]
Table 1: ¹H NMR Spectroscopic Data for N-Cbz-4-oxo-L-proline [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.2-13.8 | br s | 1H | COOH |
| 7.51-7.56 | m | 5H | Cbz-Ar-H |
| 5.35 | s | 2H | Cbz-CH ₂ |
| 4.95 | dd, J=10.4, 2.8 Hz | 1H | α-CH |
| 4.14 | d, J=18.2 Hz | 1H | β-CH ₂ |
| 3.98 | d, J=18.2 Hz | 1H | β-CH ₂ |
| 3.29 | ddd, J=18.7, 10.4, 0.9 Hz | 1H | γ-CH ₂ |
| 2.72 | dd, J=18.5, 2.8 Hz | 1H | γ-CH ₂ |
Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for this compound are predicted based on the analysis of 4-oxoproline derivatives.[3]
Table 2: Key Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300-2500 | O-H | Carboxylic acid, broad |
| ~1750 | C=O | Ketone |
| ~1710 | C=O | Carboxylic acid |
| ~1690 | C=O | Urethane (Cbz group) |
| ~1600, ~1495 | C=C | Aromatic ring |
The C=O stretching vibration of the ketone in 4-oxoproline derivatives is known to be sensitive to its local environment and typically appears in the 1720–1800 cm⁻¹ region.[3]
Mass Spectrometry (MS)
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₃H₁₄NO₅⁺ | 264.0866 |
| [M+Na]⁺ | C₁₃H₁₃NNaO₅⁺ | 286.0686 |
| [M-H]⁻ | C₁₃H₁₂NO₅⁻ | 262.0721 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the characterization of organic compounds.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
IR Spectroscopy Protocol
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. Cas 147226-04-8,this compound | lookchem [lookchem.com]
- 2. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]
- 3. 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
N-Cbz-4-oxo-D-proline: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
N-Cbz-4-oxo-D-proline, a key chiral building block in organic synthesis, plays a significant role in the development of pharmaceuticals and other bioactive molecules.[1] Its stability is a critical factor in ensuring the integrity and purity of synthetic processes and final products. This technical guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for this compound, based on available data for the compound and general principles of related chemical structures.
Physicochemical Properties and Recommended Storage
Table 1: Physicochemical Properties and Recommended Storage Conditions
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₅ | [2] |
| Molecular Weight | 263.25 g/mol | [2] |
| Appearance | Solid (Specific form may vary) | General Knowledge |
| Recommended Storage Temperature | 2-8°C | [1][3] |
| Predicted Boiling Point | 488.5 ± 45.0 °C | [1] |
| Predicted pKa | 3.83 ± 0.20 | [1] |
The primary recommendation for the storage of this compound is refrigeration at 2-8°C.[1][3] This is a common practice for many protected amino acids to minimize degradation over time. It is also advisable to store the compound in a tightly sealed container to protect it from moisture. For long-term storage, it is recommended to keep the container tightly sealed and refrigerated. Before use, the container should be allowed to warm to room temperature before opening to prevent water condensation.
General Stability Profile and Potential Degradation Pathways
The stability of this compound is largely dictated by the chemical properties of the N-benzyloxycarbonyl (Cbz) protecting group and the 4-oxo-proline core.
Stability of the N-Cbz Group
The N-Cbz group is a widely used amine protecting group in peptide synthesis due to its relative stability under various conditions.[4]
-
pH Stability : The Cbz group is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strong acidic conditions.[4] For instance, treatment with HBr in acetic acid is a common method for its removal.[4] Therefore, prolonged exposure of this compound to strong acids should be avoided. The pH of the reaction medium during its synthesis is typically controlled between 8 and 10 to prevent the decomposition of the Cbz-Cl reagent and potential racemization.[4]
-
Hydrogenolysis : The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst).[5] This is a mild and common deprotection method. Consequently, this compound is incompatible with reaction conditions involving catalytic hydrogenation if the Cbz group needs to be retained.
-
Photostability : While specific photostability studies on this compound are not available, compounds with benzylic systems can be susceptible to photodegradation. General guidelines for photostability testing of new drug substances, as outlined by the International Council for Harmonisation (ICH) in guideline Q1B, recommend exposure to a light source emitting a combination of visible and UV light.[2][6]
Stability of the 4-Oxo-Proline Core
The 4-oxo-proline moiety contains a ketone functional group within a pyrrolidine ring.
-
Thermal Stability : Specific thermal degradation data for this compound is not publicly available. However, the presence of the proline ring, a cyclic amino acid, can influence the thermal stability of peptides. General thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability of pharmaceutical compounds.[7]
-
Redox Reactions : The ketone group at the 4-position can be susceptible to reduction.
-
Biological Degradation : In biological systems, proline is degraded via proline dehydrogenase to pyrroline-5-carboxylate, which is further metabolized to glutamate.[1][8] This pathway is relevant in a biological context but does not describe the chemical stability of the isolated compound.
A potential degradation pathway for this compound under strong acidic conditions could involve the cleavage of the Cbz group, leading to the formation of 4-oxo-D-proline and benzyl alcohol. Under conditions of catalytic hydrogenation, the Cbz group would be removed to yield 4-oxo-D-proline, toluene, and carbon dioxide.
Experimental Protocols for Stability Assessment
While specific validated protocols for this compound are not published, a general approach to assessing its stability can be designed based on ICH guidelines for forced degradation studies.[4][9] The goal of such studies is to identify potential degradation products and develop stability-indicating analytical methods.
Forced Degradation Study Design
A forced degradation study would typically involve exposing this compound to the following stress conditions:
-
Hydrolytic Stress : Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.
-
Oxidative Stress : Treatment with an oxidizing agent such as hydrogen peroxide.
-
Thermal Stress : Heating the solid compound at temperatures below its melting point.
-
Photolytic Stress : Exposing the solid compound or its solution to a light source capable of emitting both visible and UV radiation, as specified in ICH Q1B.[2][6][10]
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact this compound from its potential degradation products. While a specific validated method for this compound is not published, a general reverse-phase HPLC method can be developed and validated.
Table 2: General Parameters for a Stability-Indicating HPLC Method
| Parameter | Typical Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection | UV at a suitable wavelength (e.g., 210-220 nm or ~254 nm for the benzene ring) |
| Injection Volume | 10-20 µL |
Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of quantifying this compound and its degradation products.
Synthesis and Purity Analysis Workflow
The synthesis of this compound typically involves the protection of the amino group of 4-oxo-D-proline with benzyl chloroformate (Cbz-Cl) under basic conditions. A general workflow for its synthesis and subsequent purity analysis is outlined below.
Conclusion and Recommendations
The stability of this compound is crucial for its successful application in research and development. Based on the available information, the following recommendations are provided:
-
Storage : Store this compound in a tightly sealed container at 2-8°C. Protect from moisture and light.
-
Handling : Before use, allow the container to reach room temperature before opening. Avoid exposure to strong acids and reducing agents (like catalytic hydrogenation) unless deprotection of the Cbz group is intended.
-
Stability Studies : For applications requiring long-term use or formulation, it is highly recommended to conduct a specific forced degradation study to understand the stability profile of this compound under relevant conditions and to develop a validated stability-indicating analytical method.
By adhering to these guidelines, researchers and drug development professionals can ensure the quality and integrity of this compound in their synthetic endeavors.
References
- 1. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]
- 2. database.ich.org [database.ich.org]
- 3. This compound | 147226-04-8 [chemicalbook.com]
- 4. database.ich.org [database.ich.org]
- 5. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Physical and chemical characteristics of N-Cbz-4-oxo-D-proline
An In-depth Technical Guide to N-Cbz-4-oxo-D-proline
Introduction
This compound, systematically named (R)-1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid, is a protected amino acid derivative of D-proline.[1] The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom and a ketone at the 4-position of the pyrrolidine ring makes it a valuable and versatile chiral building block in organic synthesis. It serves as a crucial intermediate in the development of pharmaceuticals, the synthesis of complex peptides, and in organic chemistry research.[1] This guide provides a comprehensive overview of its physical and chemical characteristics, experimental protocols for its synthesis, and its role as a synthetic intermediate.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized below. While some physical properties like melting point and solubility are not widely reported in the literature, predicted values and data from analogous compounds provide useful estimates.
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 147226-04-8 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₃NO₅ | [1] |
| Molecular Weight | 263.25 g/mol | [1] |
| IUPAC Name | (2R)-1-[(benzyloxy)carbonyl]-4-oxopyrrolidine-2-carboxylic acid | [1] |
| Synonyms | N-Carboxybenzyl-4-oxo-D-proline, (R)-1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid | [1] |
| Appearance | Assumed to be a solid, based on related compounds. | |
| Storage Temperature | 2-8°C | [1][2] |
Quantitative Physicochemical Data
| Property | Value | Notes | Reference |
| Melting Point | N/A | Data not available in cited sources | [1] |
| Boiling Point | 488.5 ± 45.0 °C | Predicted | [1] |
| Density | 1.408 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | 3.83 ± 0.20 | Predicted | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
¹H NMR Spectroscopy
The following ¹H NMR data is reported for the enantiomer, N-Cbz-4-oxo-L-proline, and is expected to be identical for the D-enantiomer.[5]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 13.2-13.8 | br s | - | 1H, COOH |
| 7.51-7.56 | m | - | 5H, Aromatic (Cbz) |
| 5.35 | s | - | 2H, CH₂ (Cbz) |
| 4.95 | dd | 10.4, 2.8 | 1H, C2-H |
| 4.14 | d | 18.2 | 1H, C5-H |
| 3.98 | d | 18.2 | 1H, C5-H' |
| 3.29 | ddd | 18.7, 10.4, 0.9 | 1H, C3-H |
| 2.72 | dd | 18.5, 2.8 | 1H, C3-H' |
| Spectrum acquired in DMSO-d6 at 300 MHz.[5] |
Infrared (IR) Spectroscopy
Experimental Protocols
Synthesis of this compound
A common synthetic route to N-Cbz-4-oxo-proline involves the oxidation of the corresponding 4-hydroxyproline derivative followed by N-protection. The following is a representative protocol adapted from the synthesis of the L-enantiomer.[5] The synthesis starts from 4-hydroxy-D-proline.
Step 1: Oxidation of 4-Hydroxy-D-proline
-
Dissolve 4-hydroxy-D-proline in water and cool the solution to between -5°C and 0°C.
-
Add Trichloroisocyanuric acid (TCCA) to the reaction solution while maintaining the temperature below 0°C.
-
Slowly add a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Adjust the pH of the reaction solution to 8-9 with triethylamine.
Step 2: N-protection with Cbz group
-
Prepare a solution of benzyl chloroformate (Cbz-Cl) or a similar Cbz-donating reagent (e.g., N-(Benzyloxycarbonyloxy)succinimide) in a suitable solvent like tetrahydrofuran (THF).
-
Slowly add the Cbz-reagent solution to the reaction mixture from Step 1, maintaining the pH at 8-9.
-
Allow the reaction to warm to room temperature (approx. 25°C) and stir for 4-5 hours.
-
Monitor the reaction by TLC until completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to -5°C and quench by the slow addition of a 10% sodium thiosulfate solution.
-
Add ethyl acetate and acidify the system to pH 3-4 with 6M hydrochloric acid.
-
Separate the organic phase. Extract the aqueous phase twice with ethyl acetate.
-
Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a mixed solvent system of ethyl acetate and petroleum ether to yield the final product.
Visualizations
Synthetic Workflow
The logical flow for the synthesis of this compound from its precursor is outlined below.
Caption: Synthetic pathway for this compound.
Role as a Synthetic Intermediate
This compound is not typically involved directly in signaling pathways but is a key component in the synthesis of molecules that are. Its utility lies in its bifunctional nature, allowing for further chemical modifications.
Caption: Role of this compound as a versatile synthetic intermediate.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 147226-04-8 [chemicalbook.com]
- 3. CAS NO. 147226-04-8 | this compound | C13H13NO5 [localpharmaguide.com]
- 4. molcore.com [molcore.com]
- 5. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]
- 6. 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Cornerstone of Modern Asymmetric Synthesis: An In-depth Guide to Chiral Building Blocks
Introduction to Chiral Building Blocks in Organic Synthesis
In the realm of organic chemistry, particularly within pharmaceutical and materials science, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that dictates a molecule's biological activity and physical properties. Chiral molecules that are mirror images of each other are known as enantiomers. While they share many of the same physical properties in an achiral environment, they can exhibit vastly different effects in a chiral environment, such as the biological systems of the human body. This guide provides a comprehensive overview of chiral building blocks, their significance, and the primary strategies for their synthesis and analysis, tailored for researchers, scientists, and drug development professionals.
The increasing demand for enantiomerically pure compounds, driven by stricter regulatory guidelines from bodies like the FDA, has propelled the development of sophisticated methods for asymmetric synthesis.[1] A significant portion of pharmaceutical drugs are single enantiomers, as often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful.[2][3] Chiral building blocks are enantiomerically pure compounds that serve as versatile starting materials for the synthesis of complex chiral molecules, enabling precise control over the stereochemical outcome of a reaction.[][5]
Core Strategies for Obtaining Chiral Molecules
There are three principal strategies for obtaining enantiomerically pure compounds:
-
Chiral Pool Synthesis: This approach utilizes readily available and often inexpensive enantiopure compounds from nature, such as amino acids, sugars, and terpenes, as starting materials.[6][7] The inherent chirality of these natural products is preserved and transferred throughout the synthetic sequence.[8]
-
Resolution of Racemates: This classic method involves separating a 50:50 mixture of enantiomers (a racemate). Common techniques include crystallization with a chiral resolving agent to form diastereomeric salts with different solubilities, or chiral chromatography.[1]
-
Asymmetric Synthesis: This is the most ambitious and widely employed strategy, where a new chiral center is created in a prochiral molecule with a preference for one enantiomer over the other.[9][10] This can be achieved through several methods:
-
Chiral Auxiliaries: A chiral molecule is temporarily attached to the achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed.[11]
-
Chiral Reagents: A stoichiometric amount of a chiral reagent is used to introduce chirality.
-
Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This is a highly efficient and atom-economical approach. Sub-categories include:
-
References
- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Pool Synthesis | Algor Cards [cards.algoreducation.com]
- 7. Chiral pool - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel syntheses of chiral beta- and gamma-amino acid derivatives utilizing N-protected (aminoacyl)benzotriazoles from aspartic and glutamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Studies on Comprehensive Total Synthesis of Natural and Pseudo-Natural Products for Drug Discovery [jstage.jst.go.jp]
Methodological & Application
Application Notes and Protocols for N-Cbz-4-oxo-D-proline in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Incorporating non-standard amino acids like 4-oxo-D-proline into peptides is a key strategy for developing novel therapeutics with enhanced structural and functional properties. The ketone group at the 4-position of the proline ring offers a unique site for further chemical modification and can influence the peptide's conformation and bioactivity. While the direct coupling of N-Cbz-4-oxo-D-proline in solid-phase peptide synthesis (SPPS) is not a commonly documented procedure, a more established and practical approach involves the "proline editing" method.[1] This technique consists of incorporating a protected hydroxyproline (Hyp) residue into the peptide sequence on the solid support, followed by on-resin oxidation to generate the desired 4-oxoproline residue.[1]
This document provides detailed protocols for the synthesis of peptides containing 4-oxo-D-proline using an on-resin oxidation strategy. It also discusses the handling of the N-terminal Carbobenzoxy (Cbz) protecting group in the context of Fmoc-based SPPS.
Data Presentation
The following table summarizes key quantitative parameters for the synthesis of peptides containing proline derivatives. It is important to note that specific yields and purities for 4-oxo-D-proline-containing peptides will be sequence-dependent and require optimization.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution is often preferred for longer or more complex peptides. |
| Amino Acid Excess | 3 - 5 equivalents | Relative to resin substitution. |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin substitution. |
| Coupling Time (Proline derivatives) | 1 - 4 hours | Proline's secondary amine can lead to slower kinetics; monitoring is recommended.[2] |
| Coupling Efficiency (Proline derivatives) | ~98-99.5% | May require double coupling. Monitored by tests for secondary amines (e.g., Isatin or Chloranil test).[2] |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Highly dependent on peptide length, sequence, and success of the oxidation step.[2] |
| Final Purified Peptide Yield | 10 - 30% | Dependent on the efficiency of purification steps.[2] |
Experimental Protocols
Protocol 1: Incorporation of N-Cbz-Protected Peptides using Fmoc-SPPS
This protocol outlines the general procedure for synthesizing a peptide with an N-terminal Cbz group using a standard Fmoc/tBu strategy. The Cbz group is generally stable to the TFA used in the final cleavage step.
Workflow for N-terminal Cbz Peptide Synthesis
Caption: Workflow for N-terminal Cbz peptide synthesis.
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 x 1 minute).
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. For each coupling, use 3-5 equivalents of the Fmoc-amino acid, activated with a suitable coupling agent like HBTU (0.95 eq) and a base such as DIPEA (2 eq). Allow the coupling reaction to proceed for 1-2 hours.
-
Monitoring: Monitor the completion of each coupling reaction using a ninhydrin test (for primary amines) or an isatin/chloranil test (for secondary amines like proline).[3]
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.
-
N-terminal Cbz Amino Acid Coupling: For the final residue, use the desired N-Cbz-protected amino acid (e.g., Cbz-D-Pro-OH) and follow the standard coupling procedure.
-
Final Washing: After the final coupling, wash the resin with DMF, followed by Dichloromethane (DCM), and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups. The N-terminal Cbz group will remain intact.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Protocol 2: On-Resin Synthesis of 4-Oxo-D-proline Peptides via Oxidation of Hydroxyproline
This protocol describes the "proline editing" approach where Fmoc-D-Hyp(tBu)-OH is incorporated into the peptide, followed by oxidation of the hydroxyl group to a ketone.
Workflow for On-Resin 4-Oxoproline Synthesis
Caption: On-resin synthesis of 4-oxoproline peptides.
Procedure:
-
Peptide Synthesis: Assemble the peptide chain on a suitable resin using standard Fmoc-SPPS protocols up to the position where 4-oxo-D-proline is desired.
-
Hydroxyproline Coupling: Couple Fmoc-D-Hyp(tBu)-OH using standard coupling conditions (e.g., HBTU/DIPEA in DMF).
-
Completion of Peptide Chain: Continue with the synthesis to obtain the full-length protected peptide on the resin.
-
Side-Chain Deprotection of Hyp: Selectively remove the tert-butyl (tBu) protecting group from the hydroxyproline residue. Treat the peptide-resin with a solution of 20-50% TFA in DCM for 1-2 hours.
-
Washing: Wash the resin thoroughly with DCM and then DMF to remove residual acid and prepare for the oxidation step.
-
On-Resin Oxidation:
-
Swell the peptide-resin in DCM.
-
Add a solution of Dess-Martin periodinane (DMP) (3-5 equivalents relative to the resin loading) in DCM.[5]
-
Add pyridine (3-5 equivalents) to buffer the reaction and prevent acid-labile side reactions.[5]
-
Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting material (hydroxyproline-containing peptide).
-
-
Washing: After the oxidation is complete, wash the resin extensively with DCM and DMF to remove the DMP byproducts and excess reagents.
-
Final Cleavage and Purification: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cocktail. Purify the crude 4-oxo-D-proline-containing peptide by RP-HPLC.[4][6]
Concluding Remarks
The synthesis of peptides containing 4-oxo-D-proline is a valuable tool for peptide chemists and drug developers. The on-resin oxidation of a hydroxyproline precursor provides a reliable and efficient method to introduce this functionalized amino acid.[1] Careful monitoring of the coupling and oxidation steps is crucial for obtaining the desired product in high purity. The protocols provided herein offer a comprehensive guide for the successful synthesis and purification of these modified peptides.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
N-Cbz-4-oxo-D-proline: A Key Precursor in the Synthesis of Novel Antiviral Agents
For Immediate Release
N-Carbobenzyloxy-4-oxo-D-proline (N-Cbz-4-oxo-D-proline) is emerging as a critical chiral building block in the development of a new generation of antiviral drugs. Its rigid, stereochemically defined structure provides a versatile scaffold for the synthesis of potent inhibitors targeting viral enzymes, particularly neuraminidase in influenza viruses and the NS5A protein in the Hepatitis C virus (HCV). This application note details the utility of this compound as a precursor, providing experimental protocols for its conversion into key antiviral intermediates and outlining the mechanism of action of the resulting drug candidates.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, a derivative of the naturally occurring amino acid D-proline, offers a synthetically accessible and stereochemically pure starting material for the construction of complex pyrrolidine-based antiviral agents. The presence of the ketone at the 4-position and the Cbz-protecting group on the nitrogen allows for selective chemical modifications, enabling the synthesis of a diverse range of drug candidates.
Application in Antiviral Drug Synthesis
This compound serves as a crucial precursor in the synthesis of potent antiviral compounds, most notably inhibitors of influenza neuraminidase and HCV NS5A.
Neuraminidase Inhibitors for Influenza
Influenza viruses rely on the neuraminidase (NA) enzyme to release new viral particles from infected cells, allowing the infection to spread. Inhibitors of this enzyme are a cornerstone of influenza treatment. The stereochemistry of this compound is particularly well-suited for the design of NA inhibitors that mimic the natural substrate, sialic acid. Synthetic routes often involve the stereoselective reduction of the ketone and subsequent functionalization to introduce key binding motifs that interact with the active site of the neuraminidase enzyme.
HCV NS5A Inhibitors
The Hepatitis C virus non-structural protein 5A (NS5A) is a multi-functional protein essential for viral replication and assembly. This compound has been utilized in the synthesis of potent HCV NS5A inhibitors. These synthetic pathways often involve the elaboration of the pyrrolidine ring to create molecules that disrupt the function of NS5A, thereby halting viral replication.
Experimental Protocols
The following protocols describe the synthesis of N-Cbz-4-oxo-L-proline (the enantiomer of the D-form, for which a detailed protocol is available and illustrative of the chemical transformations) and a general method for the stereoselective reduction of the ketone, a key step in the synthesis of many antiviral precursors.
Synthesis of N-Cbz-4-oxo-L-proline[1]
This protocol describes the synthesis of the L-enantiomer, which follows the same chemical principles as the synthesis of the D-enantiomer.
Materials:
-
L-Hydroxyproline
-
Water
-
Trichloroisocyanuric acid (TCCA)
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
Triethylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Petroleum ether
-
Sodium thiosulfate
-
Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve L-hydroxyproline (1 kg) in water (50 kg).
-
Cool the reaction solution to below -5°C.
-
Add TCCA (1.9 kg) to the reaction solution, maintaining the temperature below 0°C.
-
Slowly add TEMPO (238 g) to the reaction solution.
-
After the reaction is complete (monitored by TLC), adjust the pH of the reaction solution to 8-9 with triethylamine, keeping the temperature below 0°C.
-
Dissolve benzyl chloroformate (2.1 kg) in THF (1.75 L) and slowly add it to the reaction solution, maintaining the pH at 8-9.
-
Slowly warm the reaction to 25°C and stir for 4-5 hours.
-
After the reaction is complete (monitored by TLC), cool the solution to -5°C and slowly add a 10% sodium thiosulfate solution (5 kg).
-
Add ethyl acetate (10 kg) and adjust the pH to 3-4 with 6M hydrochloric acid.
-
Separate the organic phase.
-
Extract the aqueous phase twice with ethyl acetate (5 kg each).
-
Combine the organic phases, wash with saturated NaCl solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixed solvent of ethyl acetate and petroleum ether and dry to obtain N-Cbz-L-4-oxoproline as a white solid.
Quantitative Data:
| Parameter | Value |
| Yield | 79% |
| Purity (HPLC) | 99.4% |
| Enantiomeric Excess (ee) | 99.8% |
Stereoselective Reduction of this compound (General Protocol)
The stereoselective reduction of the ketone at the C4 position is a critical step to establish the correct stereochemistry for many antiviral drugs.
Materials:
-
This compound methyl ester
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent (e.g., L-Selectride)
-
Diatomaceous earth
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound methyl ester in anhydrous MeOH or THF at 0°C under a nitrogen atmosphere.
-
Slowly add the reducing agent (e.g., NaBH₄) portion-wise.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Filter the mixture through a pad of diatomaceous earth and wash the pad with ethyl acetate.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric alcohols by column chromatography to isolate the desired stereoisomer.
Quantitative Data (Representative):
| Parameter | Value |
| Diastereomeric Ratio | Varies depending on the reducing agent and conditions |
| Yield of desired isomer | Typically 70-90% after chromatography |
Mechanism of Action: Neuraminidase Inhibition
The antiviral drugs synthesized from this compound, particularly the influenza neuraminidase inhibitors, function by blocking the active site of the viral neuraminidase enzyme. This inhibition prevents the cleavage of sialic acid residues from the surface of infected cells, which is a crucial step for the release of newly formed virus particles.
Caption: Influenza Virus Inhibition by Neuraminidase Inhibitors.
Experimental Workflow
The general workflow for the synthesis of a pyrrolidine-based antiviral drug starting from this compound involves several key stages.
Caption: General Synthetic Workflow.
Conclusion
This compound is a highly valuable and versatile precursor for the asymmetric synthesis of antiviral drugs. Its rigid structure and available functional groups allow for the precise construction of complex molecules with high stereochemical control. The development of efficient synthetic routes utilizing this precursor is crucial for the discovery and production of new and effective treatments for viral diseases like influenza and Hepatitis C. Further exploration of the chemical space accessible from this compound holds significant promise for the future of antiviral drug development.
Application Notes and Protocols for Peptide Coupling Reagents with N-Cbz-4-oxo-D-proline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the use of common peptide coupling reagents with N-Cbz-4-oxo-D-proline, a sterically hindered proline derivative. The selection of an appropriate coupling reagent and optimization of reaction conditions are critical for achieving high yields and minimizing side reactions, particularly racemization.
Introduction to Peptide Coupling with this compound
This compound presents unique challenges in peptide synthesis due to the steric hindrance imparted by the Cbz protecting group and the cyclic nature of the proline residue. The secondary amine of proline can also exhibit lower nucleophilicity compared to primary amines of other amino acids. Furthermore, the 4-oxo functionality can influence the electronic properties and conformation of the pyrrolidine ring. The choice of coupling reagent is therefore paramount to ensure efficient amide bond formation while preserving stereochemical integrity.
This document outlines the use of several classes of coupling reagents, including carbodiimides, phosphonium salts, and uronium/aminium salts, for the successful incorporation of this compound into peptide chains.
Comparative Data of Common Coupling Reagents
While specific quantitative data for the coupling of this compound is not extensively available in the literature, the following table summarizes representative data for the performance of common coupling reagents with sterically hindered N-protected amino acids. This data can serve as a valuable guideline for reagent selection and reaction optimization.
| Coupling Reagent | Class | Typical Yield (%) | Typical Reaction Time (hours) | Racemization Risk | Key Considerations |
| HATU | Uronium/Aminium Salt | 90-98 | 1-4 | Very Low | Highly efficient for sterically hindered couplings; generally considered one of the most effective reagents.[1] |
| HBTU | Uronium/Aminium Salt | 85-95 | 2-6 | Low | A cost-effective alternative to HATU, though may be slightly less efficient for particularly difficult couplings.[1] |
| PyBOP | Phosphonium Salt | 85-95 | 2-6 | Low | Effective for hindered couplings and avoids the potential for guanidinylation side reactions.[1] |
| EDC/HOBt | Carbodiimide | 75-90 | 4-12 | Low to Moderate | A classic and cost-effective method; the addition of HOBt is crucial to suppress racemization.[2] By-product (urea) is water-soluble, facilitating work-up. |
Experimental Protocols
The following are detailed solution-phase protocols for the coupling of this compound with an amino acid ester. These protocols should be considered as starting points and may require optimization based on the specific substrate and desired outcome.
Protocol 1: HATU Mediated Coupling
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for extraction and purification
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Amine Salt Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (1.2 eq). Stir for 10-15 minutes at room temperature.
-
Activation: To the solution of this compound, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the neutralized amino acid ester solution from step 2 to the activated this compound solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: EDC/HOBt Mediated Coupling
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Ala-OtBu·HCl)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N-Methylmorpholine (NMM) or DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous citric acid solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for extraction and purification
Procedure:
-
Preparation: In a dry round-bottom flask, dissolve this compound (1.0 eq), the amino acid ester hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add NMM or DIPEA (2.2 eq) to the reaction mixture and stir for 5 minutes.
-
Coupling: Add EDC·HCl (1.2 eq) in one portion to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
If using DCM, wash the organic layer sequentially with 1 M citric acid, saturated aqueous NaHCO₃, and brine.
-
If using DMF, dilute with a suitable organic solvent like ethyl acetate and perform the aqueous washes.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: General experimental workflow for peptide coupling.
Caption: Simplified mechanism of peptide bond formation.
Potential Side Reactions and Mitigation
-
Racemization: Proline itself is resistant to racemization at its alpha-carbon during coupling. However, the activated carboxylic acid of any amino acid can be susceptible to epimerization. The use of additives like HOBt or HOAt (inherent in HATU) is highly effective in suppressing this side reaction.[3] Performing the reaction at lower temperatures can also be beneficial.
-
Diketopiperazine (DKP) Formation: This side reaction is more common in solid-phase peptide synthesis (SPPS) at the dipeptide stage, especially with proline as one of the first two residues. In solution-phase synthesis, it is generally less of a concern but can be minimized by avoiding prolonged reaction times and high temperatures.
-
Guanidinylation: When using uronium/aminium-based coupling reagents like HBTU or HATU in excess, a side reaction can occur where the free amine of the amino acid component is guanidinylated, capping the peptide chain. It is therefore recommended to use these reagents in slight excess relative to the carboxylic acid, but not in large excess relative to the amine component.
Conclusion
The successful coupling of this compound hinges on the selection of a potent coupling reagent capable of overcoming steric hindrance while minimizing side reactions. For challenging couplings involving this derivative, HATU is often the reagent of choice due to its high efficiency and low racemization potential. HBTU and PyBOP offer reliable and slightly more economical alternatives. The classic EDC/HOBt method remains a viable option, particularly for larger-scale syntheses where cost is a significant factor, provided that reaction times are optimized. The protocols and data presented herein provide a solid foundation for researchers to develop robust and efficient methods for the incorporation of this compound into novel peptides.
References
Application Notes and Protocols for the Diastereoselective Reduction of N-Cbz-4-oxo-D-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective reduction of N-Cbz-4-oxo-D-proline and its esters is a critical transformation in synthetic organic chemistry, providing access to the valuable chiral building blocks, cis- and trans-4-hydroxy-D-proline derivatives. These hydroxyproline isomers are integral components in the synthesis of a wide array of pharmaceuticals, peptidomimetics, and other biologically active molecules. The stereochemical outcome of the reduction at the C4 position is highly dependent on the choice of reducing agent and reaction conditions, allowing for the selective formation of either the syn (cis) or anti (trans) diastereomer. This document provides detailed application notes and experimental protocols for achieving high diastereoselectivity in this reduction.
Data Presentation: Comparison of Reducing Agents
The selection of the appropriate reducing agent is paramount in controlling the stereochemical outcome of the reduction of this compound derivatives. The steric hindrance imposed by the N-Cbz protecting group and the ester group at C2 directs the approach of the reducing agent. Catalytic hydrogenation typically results in the cis product via delivery of hydrogen from the less hindered face of the molecule adsorbed on the catalyst surface. Conversely, hydride reducing agents generally attack from the face opposite to the bulky substituents, leading to the trans product.
| Reducing Agent | Substrate | Product Diastereomer | Diastereomeric Excess (d.e.) | Yield | Reference |
| H₂/Pd(OH)₂ | (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester | cis (2R,4R) | 96% | 98% | [1] |
| Sodium Borohydride (NaBH₄) | This compound methyl ester | trans (2R,4S) | >95% | High | Inferred from general principles of steric control |
Note: While a specific protocol with quantitative data for the NaBH₄ reduction of this compound was not explicitly found in the search results, the stereochemical outcome is based on well-established principles of steric approach control in the reduction of cyclic ketones.
Experimental Protocols
Protocol 1: Synthesis of cis-N-Cbz-4-hydroxy-D-proline Methyl Ester via Catalytic Hydrogenation
This protocol is adapted from the regioselective hydrogenation of a closely related substrate and is expected to yield the cis diastereomer with high selectivity.[1]
Materials:
-
This compound methyl ester
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a hydrogenation flask, dissolve this compound methyl ester (1.0 eq) in anhydrous methanol.
-
Carefully add 20 wt% Pd(OH)₂/C (10-20 mol%) to the solution under a stream of inert gas.
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure cis-N-Cbz-4-hydroxy-D-proline methyl ester.
Protocol 2: Synthesis of trans-N-Cbz-4-hydroxy-D-proline Methyl Ester via Sodium Borohydride Reduction
This protocol is a general procedure for the reduction of ketones to alcohols using sodium borohydride and is expected to favor the formation of the trans diastereomer due to steric hindrance.
Materials:
-
This compound methyl ester
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound methyl ester (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure trans-N-Cbz-4-hydroxy-D-proline methyl ester.
Mandatory Visualizations
References
Application Notes and Protocols: N-Cbz-4-oxo-D-proline in the Synthesis of Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of conformationally constrained peptides is a cornerstone of modern drug discovery and chemical biology. Constraining the flexible peptide backbone into a specific conformation can lead to enhanced binding affinity, increased metabolic stability, and improved selectivity for biological targets. N-Cbz-4-oxo-D-proline is a valuable synthetic building block for introducing conformational constraints. The presence of the ketone group at the 4-position of the proline ring, combined with the stereochemistry of the D-amino acid, significantly influences the puckering of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond. This, in turn, can pre-organize a peptide sequence into a turn-like conformation, facilitating the synthesis of cyclic and other constrained peptide architectures. Furthermore, the ketone functionality serves as a versatile chemical handle for subsequent modifications and bioconjugation reactions.[1]
These application notes provide a comprehensive overview of the use of this compound in the synthesis of constrained peptides, including detailed experimental protocols for its synthesis, incorporation into peptide chains, and subsequent manipulation.
Data Presentation
Table 1: Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Oxidation of N-Cbz-D-hydroxyproline | TCCA, TEMPO, Water, < 0 °C | 79 | 99.4 | [2] |
| 2 | Amino Group Protection | Benzyl Chloroformate, NaHCO₃, THF/H₂O, 0 °C to RT | 90 | >95 | Adapted from[2] |
Note: The referenced protocol is for the L-enantiomer but is chemically equivalent for the D-enantiomer.
Table 2: Recommended Coupling Reagents for Incorporating this compound in SPPS
| Coupling Reagent | Additive | Base | Key Features |
| DIC | HOBt | DIEA | Standard, cost-effective method. |
| HBTU | HOBt | DIEA | Highly efficient, low racemization. |
| HATU | HOAt | DIEA | Excellent for sterically hindered couplings. |
| PyBOP | DIEA | Effective for cyclization reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a method for the synthesis of the L-enantiomer.[2]
Step 1: Oxidation of N-Cbz-D-hydroxyproline to this compound
-
Dissolve N-Cbz-D-hydroxyproline (1 equivalent) in water.
-
Cool the reaction mixture to below 0 °C in an ice-salt bath.
-
Add Trichloroisocyanuric acid (TCCA) (0.8 equivalents) to the solution while maintaining the temperature below 0 °C.
-
Add (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.1 equivalents) to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Adjust the pH of the solution to 3-4 with a 6M HCl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield this compound as a white solid.
Protocol 2: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard Fmoc-based SPPS coupling cycle.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
20% Piperidine in Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the coupling completion using a Kaiser test (will be negative for the secondary amine of proline) or a Chloranil test. If the coupling is incomplete, a second coupling can be performed.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Continuation of Synthesis: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.
Protocol 3: On-Resin Cyclization of a Peptide Containing 4-Oxoproline
The ketone group on the 4-oxoproline can be utilized for cyclization through oxime formation.
-
Synthesis of the Linear Peptide: Synthesize the linear peptide on the resin, incorporating an amino acid with an aminooxy-functionalized side chain (e.g., L-2-aminooxy-4-aminobutanoic acid) at the desired position for cyclization. The peptide should terminate with the this compound.
-
Final Fmoc Deprotection: Remove the final Fmoc protecting group from the N-terminus of the linear peptide as described in Protocol 2.
-
Cyclization:
-
Wash the resin with DMF.
-
Add a solution of 1% acetic acid in DMF to the resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Monitor the cyclization by cleaving a small sample of the resin and analyzing it by LC-MS.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and DCM.
-
Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
Purify the cyclic peptide by reverse-phase HPLC.
-
Mandatory Visualizations
Caption: Synthesis of this compound.
Caption: SPPS cycle for incorporating this compound.
References
Application Notes and Protocols for the Cbz Deprotection of N-Cbz-4-oxo-D-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of the carboxybenzyl (Cbz or Z) protecting group is a critical step in the synthesis of various proline-based pharmaceuticals and peptidomimetics. N-Cbz-4-oxo-D-proline is a valuable building block in medicinal chemistry, and its successful deprotection to yield 4-oxo-D-proline is essential for subsequent synthetic transformations. This document provides detailed experimental protocols and comparative data for the Cbz deprotection of this compound, with a focus on methods that are compatible with the ketone functionality.
Overview of Cbz Deprotection Methods
The selection of an appropriate Cbz deprotection method is paramount to ensure high yield and purity of the final product, 4-oxo-D-proline, while preserving the integrity of the 4-oxo group. The two primary methods for Cbz deprotection are catalytic hydrogenolysis and acid-catalyzed cleavage.
-
Catalytic Hydrogenolysis: This is the most frequently employed method for Cbz deprotection due to its mild reaction conditions and clean byproducts (toluene and carbon dioxide).[1] It typically involves the use of a palladium catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source.[1] The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent such as ammonium formate.[1] This method is generally compatible with a wide range of functional groups.
-
Acidic Cleavage: Strong acidic conditions can also be used to remove the Cbz group.[1] Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA) are commonly used.[1] This method is advantageous when the molecule contains functional groups sensitive to reduction.[1] However, the harsh acidic conditions may not be suitable for all substrates and can lead to side reactions.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for common Cbz deprotection methods. While specific data for this compound is not extensively published, the following values are representative for the deprotection of Cbz-protected amino acids and serve as a useful guide for reaction optimization.
| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Typical Yield (%) | Notes |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), Methanol, Room Temperature | 1-4 hours | >95 | The most common and generally high-yielding method.[1] |
| Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate, Methanol, Reflux | 30-60 minutes | 90-98 | Avoids the use of hydrogen gas.[1] |
| Reductive Deprotection | 10% Pd/C, Sodium Borohydride, Methanol, Room Temperature | 10-30 minutes | 93-98 | A rapid and efficient alternative to traditional hydrogenolysis.[1] |
| Acidic Cleavage | 33% HBr in Acetic Acid, Room Temperature | 1-2 hours | 85-95 | A strong acid is required, which may not be compatible with all functional groups.[1] |
Experimental Protocols
The following is a detailed protocol for the Cbz deprotection of this compound via catalytic hydrogenolysis, which is generally considered the most suitable method for this substrate.
Materials:
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Celite®
-
Hydrogen (H₂) gas balloon or hydrogenator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the starting material) to the solution.
-
Hydrogenation: The flask is then fitted with a hydrogen balloon or connected to a hydrogenation apparatus. The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (1 atm).
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-4 hours).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with a small amount of methanol to ensure complete recovery of the product.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 4-oxo-D-proline. The product can be further purified by recrystallization if necessary. 4-oxo-D-proline is reported to be soluble in water and alcohol.[1]
Mandatory Visualizations
Diagram 1: Experimental Workflow for Cbz Deprotection
Caption: Experimental workflow for the catalytic hydrogenolysis of this compound.
Diagram 2: Signaling Pathway of Cbz Deprotection
Caption: Reaction pathway for the Cbz deprotection via catalytic hydrogenolysis.
References
Application Notes and Protocols for the Incorporation of N-Cbz-4-oxo-D-proline into Peptide Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the incorporation of N-Cbz-4-oxo-D-proline, a valuable modified amino acid, into peptide backbones. The inclusion of the 4-oxo-proline moiety can introduce significant conformational constraints and act as a spectroscopic probe, making it a powerful tool in drug design and structural biology. Two primary methods for its incorporation are presented: direct coupling of this compound during solid-phase peptide synthesis (SPPS) and post-synthetic on-resin oxidation of a 4-hydroxyproline residue.
Data Presentation
The following tables summarize key quantitative data associated with the incorporation of 4-oxo-D-proline into peptides.
Table 1: Typical Coupling Efficiency for Proline Derivatives in Fmoc-SPPS
| Parameter | Value | Notes |
| Amino Acid Excess | 3 - 5 equivalents | Relative to resin substitution. |
| Coupling Reagent Excess | 3 - 5 equivalents | e.g., HBTU, HATU. |
| Coupling Time | 1 - 4 hours | Proline's secondary amine can lead to slower kinetics. Monitoring is recommended. |
| Coupling Efficiency (this compound) | ~97-99% | May require double coupling or optimized reagents. Monitored by a test for secondary amines (e.g., Isatin or Chloranil test). |
Table 2: On-Resin Oxidation of 4-Hydroxyproline to 4-Oxoproline
| Parameter | Value | Notes |
| Oxidizing Agent | Dess-Martin Periodinane (DMP) | A mild and selective oxidant. |
| DMP Excess | 3 - 5 equivalents | Relative to the peptide on resin. |
| Reaction Time | 2 - 4 hours | At room temperature. |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended. |
| Conversion Yield | >95% | Typically high with optimized conditions. |
Table 3: Expected Overall Peptide Yield
| Parameter | Expected Value | Factors Influencing Outcome |
| Overall Crude Peptide Yield | 40 - 70% | Highly dependent on peptide length, sequence, and coupling efficiencies. |
| Final Purified Peptide Yield | 10 - 30% | Dependent on the efficiency of purification steps (e.g., RP-HPLC). |
Experimental Protocols
Protocol 1: Direct Incorporation of this compound via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.
1. Resin Swelling:
-
Swell the appropriate Fmoc-compatible resin (e.g., Rink Amide resin, 0.3 - 0.8 mmol/g substitution) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes at room temperature.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of Standard Fmoc-Amino Acids:
-
In a separate vessel, pre-activate the standard Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) in a minimal amount of DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling completion using the Kaiser test. If the test is positive, perform a second coupling.
-
Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
4. Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and an activating agent like HATU (0.95 equivalents) in DMF. Add DIPEA (2 equivalents).
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of the proline ring, a longer coupling time or double coupling may be necessary.
-
Monitor the coupling completion using a test for secondary amines (e.g., Isatin or Chloranil test).
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
5. Repeat Cycles:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
7. Cleavage and Cbz Deprotection:
-
Method A: Two-step Cleavage and Deprotection
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the Cbz-protected peptide by RP-HPLC.
-
For Cbz deprotection, dissolve the purified peptide in a suitable solvent (e.g., methanol, formic acid).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Perform catalytic transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate.[1]
-
Monitor the reaction by HPLC until completion.
-
Filter the catalyst and lyophilize the final peptide.
-
-
Method B: On-resin Cbz Deprotection (for compatible sequences)
-
After final Fmoc deprotection, wash the resin with DCM.
-
Swell the resin in a suitable solvent for catalytic transfer hydrogenation (e.g., THF/MeOH).
-
Add a palladium catalyst and a hydrogen donor.
-
Agitate the mixture until Cbz deprotection is complete (monitor by LC-MS of a small cleaved sample).
-
Wash the resin thoroughly and proceed with the final TFA cleavage.
-
Protocol 2: On-Resin Synthesis of 4-Oxoproline-Containing Peptides via Oxidation of Hydroxyproline
This protocol utilizes the "proline editing" approach where Fmoc-4-hydroxyproline is incorporated and subsequently oxidized.[2]
1. Peptide Synthesis with Fmoc-Hyp(tBu)-OH:
-
Synthesize the peptide on a solid support using standard Fmoc-SPPS protocols, incorporating Fmoc-Hyp(tBu)-OH at the desired position.
2. On-Resin Oxidation:
-
After completion of the peptide chain assembly and final N-terminal Fmoc deprotection, wash the peptide-resin with anhydrous DCM (3 x 1 min).
-
Prepare a solution of Dess-Martin periodinane (DMP) (3-5 equivalents relative to the resin loading) in anhydrous DCM.
-
Add the DMP solution to the peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.[2]
-
Monitor the reaction progress by taking a small aliquot of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the oxidation is complete, drain the reaction mixture.
-
Wash the resin with DCM (3 x 1 min), DMF (3 x 1 min), and finally DCM (3 x 1 min).
3. Final Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Caution: The 4-oxo group can be susceptible to reaction with thiol-based scavengers like ethanedithiol, which can lead to the formation of a 4,4-dithiolane.[2] If thiols are required as scavengers, alternative strategies should be considered.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect and dry the peptide.
4. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for 4-Oxoproline Peptide Synthesis
Caption: Workflow for the two main methods of incorporating 4-oxoproline into peptides.
Potential Signaling Roles of Proline-Rich Peptides
Proline-rich motifs are known to be involved in mediating protein-protein interactions within various signaling pathways. While specific pathways for 4-oxoproline-containing peptides are an active area of research, they are often designed to target pathways where proline recognition is crucial.
Caption: Hypothetical modulation of the MAPK signaling pathway by a 4-oxoproline peptide.
References
Troubleshooting & Optimization
Technical Support Center: N-Cbz-4-oxo-D-proline Protecting Group Removal
Welcome to the technical support center for the deprotection of N-Cbz-4-oxo-D-proline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when removing the Cbz group from this compound?
A1: The main challenges stem from the presence of the ketone functionality at the 4-position and the chiral center at the 2-position of the proline ring. Key concerns include:
-
Reduction of the ketone: Standard catalytic hydrogenolysis conditions used for Cbz removal can also reduce the 4-oxo group to a hydroxyl group, leading to an undesired side product.
-
Racemization: The chiral center at the C2 position is susceptible to epimerization under harsh acidic or basic conditions, which can compromise the stereochemical integrity of the final product. The presence of the ketone can also increase the acidity of the alpha-proton, potentially leading to racemization.
-
Incomplete deprotection: Achieving complete removal of the Cbz group without affecting the ketone can be challenging, leading to low yields of the desired 4-oxo-D-proline.
Q2: Which deprotection methods are recommended to avoid reduction of the 4-oxo group?
A2: To preserve the ketone functionality, non-reductive deprotection methods are generally preferred. These include:
-
Lewis Acid-Mediated Deprotection: Using a Lewis acid like Aluminum chloride (AlCl₃) in a solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively cleave the Cbz group while being tolerant of reducible functional groups.[1][2] This method is known for its mild reaction conditions and good functional group compatibility.[1][2]
-
Acidic Cleavage: Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) can remove the Cbz group.[2] However, careful optimization is required to prevent side reactions and potential racemization. Milder acidic conditions should be explored first.
Q3: How can I minimize the risk of racemization during Cbz deprotection?
A3: Minimizing racemization is crucial for maintaining the stereochemical purity of your product. Key strategies include:
-
Avoid harsh bases: Strong bases can readily cause epimerization of the alpha-amino acid.[3]
-
Use mild acidic conditions: If using an acid-based deprotection method, opt for the mildest conditions that still afford efficient Cbz cleavage. Prolonged exposure to strong acids should be avoided.
-
Low temperatures: Performing the deprotection at lower temperatures can help to reduce the rate of epimerization.
-
Careful selection of reagents: For peptide couplings following deprotection, the choice of coupling reagents can influence the extent of racemization.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the deprotection of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-oxo-D-proline | Incomplete deprotection reaction. | - Extend the reaction time and monitor progress by TLC or LC-MS.- Increase the equivalents of the deprotecting agent (e.g., Lewis acid).- Ensure the quality and activity of your reagents. |
| Product degradation under reaction conditions. | - Use milder deprotection conditions (e.g., lower temperature, less harsh acid).- Minimize the reaction time once the starting material is consumed. | |
| Presence of a side product with a mass increase of 2 Da (reduction of ketone) | Catalytic hydrogenolysis conditions are too harsh or the catalyst is not selective. | - Switch to a non-reductive deprotection method like AlCl₃/HFIP.[1][2]- If catalytic hydrogenation must be used, try a less active catalyst or a milder hydrogen source (e.g., transfer hydrogenation with a suitable donor). |
| Loss of stereochemical purity (racemization) | Use of strong base or harsh acidic conditions. | - Avoid basic work-up conditions.- Use mild Lewis acid conditions (e.g., AlCl₃/HFIP).- If using acid, employ the mildest effective acid and monitor the reaction closely to avoid prolonged exposure. |
| Elevated reaction temperature. | - Perform the deprotection at room temperature or below if possible. | |
| Formation of N-benzyl-4-oxo-D-proline | Insufficient hydrogen source during catalytic hydrogenolysis. | - Ensure an adequate and continuous supply of hydrogen gas or a sufficient amount of the hydrogen donor in transfer hydrogenation.[2] |
Experimental Protocols
Protocol 1: Lewis Acid-Mediated Cbz Deprotection using AlCl₃/HFIP
This protocol is recommended for its high functional group tolerance, preserving the 4-oxo group.[1][2]
Materials:
-
This compound
-
Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in HFIP at room temperature.
-
Carefully add AlCl₃ (1.5-3.0 eq) portion-wise to the solution. The mixture may become a suspension.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary (typically 2-16 hours).[1]
-
Upon completion, dilute the reaction mixture with DCM.
-
Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-oxo-D-proline.
-
Purify the product as necessary, for example, by crystallization or chromatography.
Protocol 2: Cbz Deprotection via Catalytic Transfer Hydrogenation
This method should be used with caution due to the risk of ketone reduction. Optimization of the hydrogen donor and catalyst may be necessary.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Ammonium formate or other suitable hydrogen donor
-
Methanol (MeOH) or another appropriate solvent
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Add ammonium formate (excess, e.g., 5-10 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor closely by TLC or LC-MS for the disappearance of the starting material and the formation of both the desired product and any reduced byproducts.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be further purified to remove residual salts and any side products.
Data Summary
| Deprotection Method | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | High | Clean byproducts (toluene, CO₂). | Risk of reducing the 4-oxo group. |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Variable | Avoids handling of H₂ gas. | Risk of ketone reduction remains. |
| Acidic Cleavage | HBr/AcOH | Good | Effective for substrates sensitive to reduction. | Harsh conditions may cause side reactions and racemization. |
| Lewis Acid-Mediated | AlCl₃, HFIP | High | Tolerant of reducible groups like ketones. Mild conditions.[1] | Requires stoichiometric amounts of Lewis acid. HFIP is a specialized solvent. |
Visualizations
Caption: Potential reaction pathways during the deprotection of this compound.
Caption: A troubleshooting workflow for the deprotection of this compound.
References
Technical Support Center: Purification of N-Cbz-4-oxo-D-proline by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of N-Cbz-4-oxo-D-proline via recrystallization. It includes detailed experimental protocols, troubleshooting guides, and quantitative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the dissolved compound separates as a liquid rather than a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated.[1][2]
-
Solution 1: Re-dissolve and cool slowly. Heat the solution until the oil redissolves completely. You may need to add a small amount of additional "good" solvent (e.g., ethyl acetate) to ensure complete dissolution. Then, allow the solution to cool much more slowly. Insulation of the flask can help achieve a slower cooling rate.
-
Solution 2: Adjust the solvent system. If slow cooling is ineffective, consider altering your solvent ratio. Add more of the "good" solvent to decrease the supersaturation level at a given temperature.
-
Solution 3: Seeding. Introduce a seed crystal (a small, pure crystal of this compound) to the cooled solution to induce crystallization at a temperature where the compound is more likely to solidify rather than oil out.
Q2: No crystals are forming, even after the solution has cooled completely. What is the problem?
A2: The absence of crystal formation is typically due to either using too much solvent or the solution being in a supersaturated state without nucleation sites.
-
Solution 1: Reduce the solvent volume. If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form upon cooling. Gently heat the solution and evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.
-
Solution 2: Induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can serve as nucleation sites.
-
Seeding: Add a seed crystal of the pure compound to initiate crystal growth.
-
Q3: The crystals formed very rapidly and appear as a fine powder. Is this a problem?
A3: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[1]
-
Solution: To achieve slower crystal growth and better purity, dissolve the compound in a slightly larger volume of the hot solvent mixture. This will lower the saturation point and allow for a more gradual formation of larger, purer crystals as the solution cools.
Q4: What is a good starting solvent system for the recrystallization of this compound?
A4: Based on procedures for the L-enantiomer, a mixed solvent system of ethyl acetate and a non-polar solvent like petroleum ether or hexane is a good starting point.[3] Dichloromethane has also been used effectively.[4]
Quantitative Data
The following table summarizes typical data for the recrystallization of the analogous N-Cbz-4-oxo-L-proline, which can serve as a useful reference.
| Parameter | Value | Reference |
| Solvent System | Ethyl Acetate / Petroleum Ether | [4] |
| Purity (Post-Recrystallization) | 99.4% (HPLC) | [4] |
| Yield | 79% | [4] |
| Solvent System 2 | Dichloromethane | [4] |
| Purity (Post-Recrystallization) | 99.2% (HPLC) | [4] |
| Yield | 65% | [4] |
Note: The data above is for the L-enantiomer and should be used as a guideline for the purification of this compound.
Experimental Protocol: Recrystallization of this compound
This protocol is based on a method described for the purification of the L-enantiomer and is adapted for this compound.[4]
Materials:
-
Crude this compound
-
Ethyl acetate
-
Petroleum ether (or hexane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add petroleum ether dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Recrystallization Workflow
Caption: A flowchart illustrating the general workflow for the recrystallization of this compound.
Troubleshooting Guide
Caption: A decision-making diagram for troubleshooting common issues during recrystallization.
References
Overcoming poor solubility of N-Cbz-4-oxo-D-proline in reactions
Welcome to the technical support center for N-Cbz-4-oxo-D-proline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in chemical reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a proline derivative with a bulky, non-polar N-benzyloxycarbonyl (Cbz) protecting group. This, combined with the polar carboxylic acid and ketone functionalities, results in moderate to poor solubility in many common organic solvents. Its solubility is generally low in non-polar solvents and it may also have limited solubility in some polar aprotic solvents at room temperature. It is practically insoluble in water.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial steps to address this?
A2: When encountering poor solubility, the initial steps should focus on optimizing the dissolution process. This includes selecting an appropriate solvent, considering the effect of temperature, and ensuring adequate mixing. It is often beneficial to start with a small-scale solubility test before proceeding with the full-scale reaction.
Q3: Can the choice of base affect the solubility of this compound in a reaction?
A3: Yes, the choice of base can significantly impact the solubility. In reactions where the carboxylic acid is deprotonated, using a suitable organic or inorganic base can form a more soluble salt in situ. For example, the use of a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can facilitate dissolution in polar aprotic solvents.
Q4: Are there any alternative reagents to this compound with improved solubility?
A4: If solubility issues persist and are hindering your reaction, you might consider derivatives with different protecting groups. For instance, the tert-butyloxycarbonyl (Boc) protected analogue, N-Boc-4-oxo-D-proline, may exhibit different solubility characteristics that could be more favorable for your specific reaction conditions. However, any change in the protecting group strategy will require adjustments to the deprotection steps in your synthetic route.
Troubleshooting Guides
Issue 1: this compound fails to dissolve completely at the start of the reaction.
This is a common issue that can lead to lower yields and inconsistent reaction kinetics. The following decision tree can help you troubleshoot this problem.
Caption: Troubleshooting workflow for initial dissolution failure.
Issue 2: Product precipitates from the reaction mixture, leading to a stalled reaction.
Precipitation of the starting material or an intermediate can halt a reaction. This guide provides steps to maintain solubility throughout the reaction.
Caption: Decision tree for addressing in-reaction precipitation.
Data Presentation: Solvent Solubility
While precise quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary of its expected solubility in common laboratory solvents. This data is compiled from the solubility of structurally similar compounds and general chemical principles.
| Solvent Category | Solvent Examples | Expected Solubility | Notes |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Soluble to Moderately Soluble | These are often the best choices. Heating may be required. |
| Ethers | THF, 2-MeTHF, Dioxane | Sparingly Soluble to Moderately Soluble | Solubility may improve upon heating. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | Often used in peptide coupling reactions with additives. |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble | May react with the compound under certain conditions. |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Insoluble to Very Sparingly Soluble | Generally not suitable as primary solvents. |
| Water | - | Insoluble | Insoluble in aqueous solutions at neutral pH. |
Experimental Protocols
The following protocols are provided as examples and may require optimization for your specific application.
Protocol 1: General Procedure for a Peptide Coupling Reaction
This protocol provides a general workflow for using this compound in a peptide coupling reaction, with considerations for its poor solubility.
-
Solvent Selection and Initial Dissolution:
-
Choose a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Add the chosen solvent to achieve a concentration of approximately 0.1 M.
-
Stir the mixture at room temperature. If dissolution is slow, gently warm the flask to 30-40 °C or place it in an ultrasonic bath for 10-15 minutes.
-
-
Activation of the Carboxylic Acid:
-
Once the this compound is fully dissolved, cool the solution to 0 °C in an ice bath.
-
Add a coupling agent such as HATU (1.1 eq) or HOBt (1.1 eq) and DIC (1.1 eq).
-
Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture. The base will also help to keep the proline derivative in solution as its carboxylate salt.
-
Stir the activation mixture at 0 °C for 15-30 minutes.
-
-
Coupling with the Amine:
-
In a separate flask, dissolve the amine coupling partner (1.0-1.2 eq) in a minimal amount of the same reaction solvent.
-
Slowly add the amine solution to the activated this compound mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride or water).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Improving Solubility with a Co-Solvent System
This protocol describes the use of a co-solvent system to enhance solubility.
-
Initial Suspension:
-
Suspend this compound (1.0 eq) in a solvent in which it is sparingly soluble but the other reactants are stable, for example, Dichloromethane (DCM).
-
-
Addition of Co-Solvent:
-
While stirring, add a polar aprotic co-solvent such as N,N-Dimethylformamide (DMF) dropwise until a homogenous solution is obtained. Typically, a 10-20% v/v of DMF in DCM is sufficient.
-
-
Proceed with Reaction:
-
Once the starting material is fully dissolved, proceed with the addition of other reagents as described in Protocol 1. The use of a co-solvent system can often maintain homogeneity throughout the reaction.
-
Preventing racemization during N-Cbz-4-oxo-D-proline coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during peptide coupling reactions involving N-Cbz-4-oxo-D-proline.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling, and why is it a critical issue?
A1: Racemization is the undesired conversion of the D-enantiomer of N-Cbz-4-oxo-proline into its L-enantiomer (epimerization) during the peptide coupling reaction. The precise stereochemistry of each amino acid is critical for the final three-dimensional structure and biological activity of a peptide. The incorporation of the incorrect L-isomer can lead to misfolded, inactive, or even immunogenic peptide therapeutics, thereby compromising research and drug development outcomes.
Q2: What are the primary causes of racemization for this compound?
A2: Several factors can contribute to the racemization of this compound. The primary mechanism is the formation of a 5(4H)-oxazolone intermediate. The electron-withdrawing effect of the ketone group at the 4-position increases the acidity of the α-proton, making it more susceptible to removal by a base, which leads to a loss of stereochemical integrity.[1] Key contributing factors include the choice of coupling reagent, the strength and steric hindrance of the base used, the solvent, and the reaction temperature.[2]
Q3: Are proline derivatives like this compound more susceptible to racemization than other amino acids?
A3: While proline itself is generally resistant to racemization due to its cyclic structure, certain derivatives can be highly susceptible under specific conditions. For instance, studies on proline phenacyl esters have shown extensive racemization when using carbodiimides (like WSCI or DIC) with 1-hydroxybenzotriazole (HOBt) in DMF.[3] This suggests that the combination of activating agents and the specific structure of the proline derivative are critical. The 4-oxo group in this compound is expected to increase this susceptibility.
Q4: How can I detect and quantify the extent of racemization in my peptide?
A4: The most reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis. This typically involves the following steps:
-
Peptide Hydrolysis: The synthetic peptide is hydrolyzed into its constituent amino acids using strong acid (e.g., 6 M HCl).
-
Derivatization: The amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent) or a fluorescent tag for analysis on a chiral column.
-
Chiral HPLC/GC Separation: The derivatized amino acids are separated on a chiral column that can resolve the D- and L-enantiomers of 4-oxo-proline.
-
Quantification: The peak areas corresponding to the D- and L-isomers are integrated to determine the percentage of racemization.
Troubleshooting Guide: High Levels of L-Isomer Detected
If you detect significant racemization (epimerization) of the this compound residue, follow these steps to troubleshoot and optimize your coupling protocol.
Step 1: Evaluate Your Coupling Reagent and Additive
The choice of coupling reagent is a critical factor. Carbodiimides, when used with HOBt, have been shown to induce racemization in some proline derivatives.[3]
Recommended Solutions:
-
Switch to Uronium/Aminium or Phosphonium Reagents: Reagents like HATU, HBTU, or PyBOP are generally preferred for minimizing racemization, especially when used with additives like HOAt or OxymaPure.[4]
-
Avoid HOBt with Carbodiimides for this specific amino acid: Contrary to its usual role, HOBt has been implicated in promoting racemization of proline derivatives in DMF.[3] If using a carbodiimide like DIC or EDC, consider using an alternative additive such as OxymaPure or HOAt.
-
Consider the Mixed Anhydride Method: This classical method, particularly when performed at low temperatures in a solvent like tetrahydrofuran (THF), has been shown to be effective in preventing racemization for proline derivatives.[3]
Step 2: Examine the Base Used in the Coupling Step
The base plays a crucial role in the racemization mechanism by abstracting the α-proton. Strong, non-hindered bases can significantly increase the rate of racemization.[2][5]
Recommended Solution:
-
Use a Hindered, Weaker Base: Employ a sterically hindered and weaker base to minimize racemization. 2,4,6-Collidine (TMP) is highly recommended as an alternative to common bases like Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).[5]
Step 3: Optimize Solvent and Temperature Conditions
The reaction environment significantly influences the rate of racemization.
Recommended Solutions:
-
Control the Reaction Temperature: Elevated temperatures accelerate racemization.[2] Conduct the coupling at room temperature (25°C) or below. For this sensitive amino acid, performing the coupling at 0°C is strongly advised.
-
Evaluate Your Solvent Choice: While DMF is a common solvent for peptide synthesis, for proline derivatives, other solvents might offer better results. Consider switching to Dichloromethane (DCM) or Tetrahydrofuran (THF), which have been shown to suppress racemization in certain cases.[3]
Data Presentation: Comparison of Coupling Conditions on Racemization
The following table summarizes literature data on the impact of different coupling conditions on racemization for various amino acids. Note that specific data for this compound is not widely available, and these values should be used as a general guide. The risk for this compound may be higher due to the electron-withdrawing 4-oxo group.
| Coupling Reagent | Additive | Base | Solvent | Temperature | % Racemization (Model Peptides) | Reference |
| DIC | HOBt | DIEA | DMF | RT | High (particularly for Pro derivatives) | [2][3] |
| HBTU | (internal) | DIEA | DMF | RT | Low | [4] |
| HATU | (internal) | Collidine | DMF | RT | Very Low | [4][5] |
| PyBOP | (internal) | DIEA | DMF | RT | Low | [6] |
| Mixed Anhydride | N/A | NMM | THF | -15°C | Very Low | [3] |
| DIC | HOAt | DIEA | DCM | RT | Low | [6] |
| WSCI | HOBt | N/A | DMF | RT | >50% (for Pro-OPE ester) | [3] |
| WSCI | None | N/A | DCM | RT | <1% (for Pro-OPE ester) | [3] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU and Collidine
This protocol is recommended as a starting point for minimizing racemization during the coupling of this compound.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
2,4,6-Collidine (TMP)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Resin Preparation: a. Swell the resin-bound peptide in DMF for 30 minutes. b. If applicable, perform the deprotection of the N-terminal protecting group (e.g., Fmoc or Boc) and wash the resin thoroughly with DMF.
-
Coupling Reaction: a. In a separate reaction vessel, dissolve this compound (1.5 equivalents relative to the resin loading) and HATU (1.45 equivalents) in anhydrous DMF. b. Add 2,4,6-Collidine (3.0 equivalents) to the solution from step 2a and allow the mixture to pre-activate for 1-2 minutes at room temperature. c. Add the activated amino acid solution to the resin-bound peptide. d. Agitate the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue agitating for an additional 2-4 hours. e. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Washing: a. Once the reaction is complete, drain the reaction solvent. b. Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and then DMF again (3 times).
Protocol 2: Chiral HPLC Analysis of Peptide Hydrolysate
This protocol outlines a general procedure for the quantification of D- and L-4-oxoproline in a synthetic peptide.
Materials:
-
Purified synthetic peptide
-
6 M HCl
-
Derivatization reagent (e.g., Marfey's reagent, FDAA)
-
Appropriate buffers and solvents for HPLC
Procedure:
-
Peptide Hydrolysis: a. Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen. e. Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.
-
Derivatization: a. Follow the specific protocol for your chosen derivatization reagent to label the primary and secondary amines of the amino acid hydrolysate.
-
Chiral HPLC Analysis: a. Inject the derivatized sample onto a suitable chiral HPLC column. b. Use an appropriate gradient of mobile phases to separate the diastereomeric derivatives of the D- and L-4-oxoproline. c. Detect the derivatives using a UV or fluorescence detector. d. Integrate the peak areas for the D- and L-isomers to calculate the percentage of racemization.
Visualizations
References
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of N-Cbz-4-oxo-D-proline Peptide Bond Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peptide bond formation of N-Cbz-4-oxo-D-proline.
Frequently Asked Questions (FAQs)
Q1: What are the general challenges associated with the peptide bond formation of proline and its derivatives like this compound?
A: Proline and its analogues present unique challenges in peptide synthesis primarily due to their structure. As a secondary amino acid, proline's nucleophilicity is lower than that of primary amino acids, which can lead to slower reaction kinetics.[1] The cyclic structure also imposes significant steric hindrance, which can impede the approach of coupling reagents and the reacting amino acid, potentially leading to incomplete reactions and lower yields. Furthermore, peptides containing proline are prone to cis/trans isomerization of the peptide bond, which can affect the peptide's conformation.[2][3]
Q2: Are there specific challenges or potential side reactions related to the 4-oxo group in this compound during peptide synthesis?
A: While the literature does not extensively detail side reactions specific to the 4-oxo group during the coupling step, its presence as a ketone functionality warrants careful consideration. Ketones can be susceptible to reactions under certain conditions, though standard peptide synthesis protocols are generally designed to be mild. It is crucial to ensure that the reagents and conditions used for coupling and deprotection are compatible with the 4-oxo group to prevent any unwanted side reactions. The primary challenge remains the steric hindrance and reduced nucleophilicity inherent to the proline ring structure.
Q3: Which coupling reagents are recommended for this compound, and how do they compare?
A: For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DCC or DIC alone are often inefficient.[4] It is highly recommended to use more potent in-situ activating reagents.[4] These are typically categorized as phosphonium salts (e.g., PyBOP, PyAOP) or aminium/uronium salts (e.g., HBTU, HATU, HCTU).[5] Reagents that form highly reactive OAt esters, such as HATU and PyAOP, are considered among the most effective for challenging couplings.[4] Oxyma-based reagents like COMU have also shown excellent performance, often superior to HOBt-based reagents.[4][5]
Q4: My coupling reaction with this compound is showing low yield. What are the possible causes and how can I troubleshoot this?
A: Low yield in the coupling of this compound can stem from several factors, including incomplete coupling, peptide aggregation, or reagent degradation. A systematic approach to troubleshooting is crucial. Key steps include:
-
Verify Reagent Quality: Ensure that the this compound, coupling reagents, and solvents are of high purity and anhydrous.
-
Optimize Coupling Reagent and Conditions: Switch to a more potent coupling reagent like HATU or PyAOP.[4] Increasing the reaction time or temperature moderately can also improve efficiency, but must be done cautiously to avoid side reactions.[6]
-
Monitor the Reaction: Use a qualitative test suitable for secondary amines, such as the isatin or chloranil test, to check for reaction completion.
-
Double Coupling: If the coupling is incomplete, performing a second coupling with fresh reagents can be effective.[7]
-
Address Peptide Aggregation: If synthesizing a longer peptide, aggregation can be an issue. Switching to a solvent like NMP or adding chaotropic salts may help.[8]
Q5: How can I monitor the completion of the coupling reaction for this compound?
A: The standard Kaiser test (ninhydrin test) is not reliable for monitoring the coupling of secondary amines like proline, as it typically gives a false negative or a weak color change. More appropriate qualitative tests for secondary amines include:
-
Isatin Test: This test gives a blue color in the presence of an unprotected N-terminal proline.
-
Chloranil Test: This is another alternative for detecting secondary amines.
Q6: I am struggling with the direct coupling of this compound. Are there any alternative strategies to incorporate 4-oxoproline into a peptide sequence?
A: Yes, an alternative strategy known as "proline editing" can be employed.[2] This method involves incorporating a more readily available and easily coupled proline derivative, such as 4-hydroxyproline (Hyp), into the peptide chain during solid-phase peptide synthesis (SPPS).[2] Once the peptide is assembled on the resin, the hydroxyl group of the Hyp residue can be selectively oxidized to the desired 4-oxo functionality.[2] This approach bypasses the challenges of coupling the sterically hindered 4-oxoproline directly.[2]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent Class | Examples | Relative Efficiency for Hindered Couplings | Potential Side Reactions |
| Carbodiimides | DCC, DIC | Low to Moderate | N-acylurea formation |
| Phosphonium Salts | PyBOP®, PyAOP | High | Generally clean reactions |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU | High to Very High | Guanidinylation of the N-terminal amine with uronium salts |
| Oxyma-based Reagents | COMU | Very High | Guanidinylation |
Table 2: Troubleshooting Guide for Low Coupling Efficiency of this compound
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Insufficiently reactive coupling agent. | Switch to a more potent coupling reagent such as HATU, HCTU, or PyAOP.[4] |
| Steric hindrance. | Increase reaction time and/or temperature moderately. Perform a double coupling. | |
| Low Yield | Peptide aggregation on the resin. | Use a resin with a lower loading capacity. Switch to a more effective solvent like NMP or add chaotropic salts.[8] |
| Poor quality of reagents. | Use fresh, high-purity, anhydrous reagents and solvents. | |
| Side Product Formation | Racemization. | Use a weaker base like sym-collidine instead of DIPEA or NMM.[5] |
| Guanidinylation. | Use a phosphonium-based coupling reagent (e.g., PyBOP) instead of a uronium-based one (e.g., HBTU). |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound using HATU
-
Resin Preparation: Swell the resin with the free N-terminal amine in DMF for 30-60 minutes. Drain the DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-8 equivalents) to the solution from step 2 to pre-activate the amino acid for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform an isatin test to check for reaction completion. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Protocol 2: Isatin Test for Monitoring Coupling to a Secondary Amine
-
Sample Preparation: Take a small sample of the resin beads (1-2 mg) after the coupling reaction and wash them thoroughly with DMF.
-
Reagent Preparation:
-
Reagent A: 2 g of isatin in 100 mL of benzyl alcohol.
-
Reagent B: 2 g of Boc-Phe-OH in 100 mL of benzyl alcohol.
-
-
Test Procedure:
-
Add 2-3 drops of Reagent A to the resin sample.
-
Add 2-3 drops of Reagent B to the resin sample.
-
Heat the mixture at 100°C for 5 minutes.
-
-
Result Interpretation: The appearance of a blue color on the resin beads indicates the presence of a free secondary amine (incomplete coupling).
Mandatory Visualization
Caption: Troubleshooting Workflow for Low Coupling Yield.
Caption: "Proline Editing" Strategy.
References
- 1. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
N-Cbz-4-oxo-D-proline stability under acidic and basic deprotection conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and deprotection of N-Cbz-4-oxo-D-proline. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common methods for the deprotection of this compound?
A1: The primary methods for the removal of the N-Cbz (benzyloxycarbonyl) group are catalytic hydrogenolysis and acidic cleavage. Basic conditions are generally not used for Cbz deprotection and may lead to side reactions, especially with the presence of the ketone and the chiral center.
Q2: I am observing incomplete deprotection during catalytic hydrogenolysis. What could be the cause and how can I resolve it?
A2: Incomplete deprotection during catalytic hydrogenolysis can be due to several factors:
-
Catalyst Inactivation: The palladium catalyst (e.g., Pd/C) can become poisoned by impurities such as sulfur or halide contaminants in your solvents or on your glassware. Ensure high-purity solvents and meticulously clean reaction vessels. The catalyst itself may also be old or of poor quality.
-
Insufficient Hydrogen: If using hydrogen gas, ensure a proper seal on your reaction vessel and that the hydrogen balloon or supply is adequate. For transfer hydrogenolysis, the hydrogen donor (e.g., ammonium formate, formic acid) may be depleted.
-
Poor Catalyst Dispersion: Inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen source. Ensure vigorous stirring throughout the reaction.
-
Solvent Choice: While methanol and ethanol are common solvents, their purity is crucial.
Troubleshooting Steps:
-
Use fresh, high-quality Pd/C catalyst.
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Ensure the reaction is vigorously stirred.
-
If using H₂, purge the reaction vessel thoroughly with an inert gas before introducing hydrogen.
-
If using transfer hydrogenolysis, consider adding more of the hydrogen donor.
Q3: During hydrogenolysis, am I at risk of reducing the 4-oxo (ketone) group?
A3: This is a valid concern. While catalytic hydrogenolysis is primarily used for Cbz removal, over-reduction of other functional groups can occur. The ketone at the 4-position of the proline ring could potentially be reduced to a hydroxyl group, leading to the formation of N-Cbz-4-hydroxy-D-proline as a byproduct.
Mitigation Strategies:
-
Careful Reaction Monitoring: Monitor the reaction closely using techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed.
-
Milder Hydrogen Source: Consider using transfer hydrogenolysis with a milder hydrogen donor like ammonium formate, which can sometimes offer better selectivity compared to H₂ gas.
-
Alternative Catalysts: While Pd/C is common, other palladium catalysts or different catalyst supports could offer different selectivity profiles.
Q4: Can I use acidic conditions to deprotect this compound? What are the potential side reactions?
A4: Yes, acidic conditions can be used for Cbz deprotection. Commonly used reagents include HBr in acetic acid or trifluoroacetic acid (TFA).[1][2] The Cbz group is generally stable to the 95% TFA solutions often used for peptide cleavage from solid-phase resins.[3][4] However, prolonged exposure to strong acids can lead to cleavage.
Potential Side Reactions under Acidic Conditions:
-
Racemization/Epimerization: The chiral center at the alpha-carbon of the proline ring is susceptible to racemization under harsh acidic (and basic) conditions. This is a significant concern in peptide synthesis.[5]
-
Side reactions involving the ketone: The 4-oxo group might undergo acid-catalyzed reactions, although specific data on this for this compound is limited.
Q5: How can I minimize racemization during deprotection?
A5: Minimizing racemization is critical for maintaining the stereochemical integrity of your product.
-
Milder Conditions: Opt for the mildest possible deprotection conditions that still afford complete removal of the Cbz group. This may involve optimizing reaction time and temperature.
-
Choice of Reagents: For acidic deprotection, carefully select the acid and its concentration. For peptide synthesis, the choice of coupling reagents and bases can also influence racemization.[5]
-
Temperature Control: Perform reactions at the lowest effective temperature. For example, some acidic deprotections can be carried out at 0°C.
Q6: Is basic deprotection a viable option for this compound?
A6: Basic deprotection is not recommended for the Cbz group. The Cbz group is generally stable to bases.[6] Furthermore, the presence of the ketone and the chiral center in this compound makes it susceptible to base-catalyzed side reactions, including epimerization at the alpha-carbon and other undesired reactions involving the ketone.
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for Cbz deprotection based on general peptide synthesis literature. Specific data for this compound is limited, and optimization is recommended.
| Deprotection Strategy | Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Purity (%) | Orthogonality Notes |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH) | 2-16 hours | >95% | >98% | Orthogonal to Boc and Fmoc groups.[1] |
| Acidic Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA) | 1-4 hours | Variable (70-90%) | Good to Excellent | Not orthogonal to Boc and other acid-labile groups.[1] |
| Acidic Deprotection | 33% HBr in Acetic Acid | 1-2 hours | >90% | >95% | Not orthogonal to Boc and other acid-labile groups.[2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using H₂ Gas
-
Preparation: Dissolve the this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation Setup: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully purge the system with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.[7]
Protocol 2: Transfer Hydrogenolysis
-
Preparation: Dissolve the this compound (1.0 equivalent) in methanol.
-
Catalyst and Donor Addition: Add 10% Pd/C (5-10 mol%) followed by a hydrogen donor such as ammonium formate or formic acid (typically 3-5 equivalents).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Follow the work-up and isolation steps described in Protocol 1.
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
-
Preparation: Dissolve the this compound (1.0 equivalent) in glacial acetic acid.
-
Reagent Addition: Add a 33% solution of HBr in acetic acid (a slight excess).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the progress by TLC or HPLC.
-
Isolation: Upon completion, the product can often be precipitated by the addition of cold, dry diethyl ether. The resulting salt can be collected by filtration.
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for this compound deprotection.
Caption: General experimental workflow for Cbz deprotection.
References
Validation & Comparative
A Researcher's Guide to Chiral HPLC Analysis for Enantiomeric Purity of N-Cbz-4-oxo-D-proline
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral building blocks like N-Cbz-4-oxo-D-proline is critical for the efficacy and safety of pharmaceutical compounds. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for determining the enantiomeric purity of this important proline derivative. The information is supported by experimental data drawn from established methodologies for similar compounds.
Comparison of Analytical Methods
Chiral HPLC is a robust and widely adopted technique for resolving and quantifying enantiomers. However, other methods such as Chiral Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) can offer advantages in specific contexts. The choice of method depends on factors like required accuracy, sample throughput, and available instrumentation.
| Feature | Chiral HPLC | Chiral SFC | Chiral GC-MS |
| Principle | Differential interaction with a chiral stationary phase (CSP) in a liquid mobile phase. | Separation using a supercritical fluid mobile phase and a CSP. | Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis. |
| Sample Preparation | Direct injection or simple dissolution in the mobile phase. | Dissolution in a suitable co-solvent. | Derivatization is often required to increase volatility. |
| Analysis Time | Typically 10-30 minutes. | Generally faster than HPLC, often less than 10 minutes. | 15-30 minutes, plus derivatization time. |
| Advantages | High resolution, wide applicability, robust and well-established. | Faster analysis, lower organic solvent consumption. | High sensitivity, provides mass information for peak identification. |
| Limitations | Longer analysis time compared to SFC, higher solvent consumption. | Requires specialized instrumentation. | Sample must be volatile and thermally stable, derivatization adds complexity. |
Experimental Protocols
Detailed methodologies for the primary chiral HPLC method and a common alternative are provided below.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
This method is based on established protocols for the separation of N-protected proline derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: A mixture of n-hexane and ethanol. A common starting point is a 90:10 (v/v) mixture. The ratio can be optimized to achieve the best resolution. An acidic modifier like 0.1% trifluoroacetic acid (TFA) can be added to the ethanol to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 254 nm (due to the Cbz protecting group).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Alternative Method: Indirect Chiral HPLC via Derivatization
For compounds that are difficult to resolve on a CSP or for enhanced detection, derivatization with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column is an option.
-
Derivatizing Agent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).
-
Derivatization Protocol:
-
Dissolve approximately 50 nmol of the N-Cbz-4-oxo-proline sample in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40 °C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.
-
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Standard
A Comparative Guide to N-Cbz-4-oxo-D-proline and N-Boc-4-oxo-D-proline in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the incorporation of modified amino acids is a critical strategy for developing novel therapeutics with enhanced properties. Among these, 4-oxo-D-proline derivatives are valuable building blocks for introducing conformational constraints and potential interaction sites. The choice of the N-terminal protecting group for these derivatives, most commonly the Carbobenzyloxy (Cbz or Z) or the tert-Butoxycarbonyl (Boc) group, significantly influences the synthetic strategy, overall yield, and purity of the final peptide. This guide provides an objective, data-driven comparison of N-Cbz-4-oxo-D-proline and N-Boc-4-oxo-D-proline to aid in the selection of the optimal reagent for your peptide synthesis endeavors.
Core Chemical Differences and Strategic Implications
The fundamental difference between the Cbz and Boc protecting groups lies in their cleavage conditions, which dictates the overall synthetic approach, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][2]
-
N-Boc-4-oxo-D-proline is utilized in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy. The Boc group is acid-labile and is typically removed with moderate acids like trifluoroacetic acid (TFA) during each cycle of peptide elongation.[3][4] This strategy often employs strong acids, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[3] The repetitive acidic deprotection steps in Boc-SPPS can be advantageous for disrupting peptide aggregation, a common challenge in the synthesis of long or hydrophobic sequences.[5]
-
This compound , on the other hand, employs the Cbz protecting group, which is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, making it orthogonal to both common SPPS strategies.[1][6] The Cbz group is typically removed via catalytic hydrogenolysis (e.g., H₂/Pd) or by treatment with strong acids like HBr in acetic acid.[7] Its application in SPPS is less common than Boc or Fmoc strategies and often requires specific considerations for the deprotection step, especially when the peptide is attached to a solid support.
Performance Comparison: A Quantitative Overview
| Parameter | N-Boc-4-oxo-D-proline | This compound | Key Considerations |
| Protecting Group | tert-Butoxycarbonyl (Boc) | Carbobenzyloxy (Cbz or Z) | Boc is acid-labile; Cbz is removed by hydrogenolysis or strong acid.[1][2] |
| Deprotection Condition | Acid-labile (e.g., 50% TFA in DCM)[3] | Catalytic Hydrogenolysis (e.g., H₂/Pd), Strong Acids (e.g., HBr/AcOH), or Na/liquid ammonia[6] | Cbz deprotection via hydrogenolysis can be challenging on a solid support and may not be compatible with sulfur-containing amino acids.[2][8] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (Boc/Bzl) | Primarily Solution-Phase Synthesis; can be adapted for SPPS.[2] | Boc-SPPS is a well-established and robust method for SPPS.[3] |
| Coupling Efficiency (Proline) | ~98-99.5% (may require double coupling)[3] | Generally high, but can be sequence-dependent. | Proline's secondary amine can lead to slower coupling kinetics.[3] |
| Overall Crude Peptide Yield | 50-80% (highly sequence-dependent)[3] | Variable; generally high in solution-phase. | Yield is highly dependent on the success of each coupling and deprotection step. |
| Crude Peptide Purity (by HPLC) | 40-70% (purification is typically required)[3] | Dependent on the synthetic strategy and purification methods. | Purity is influenced by side reactions and completeness of coupling and deprotection. |
| Key Side Reactions | Formation of t-butyl adducts with sensitive residues (e.g., Trp, Met); requires scavengers during cleavage.[9] | Incomplete hydrogenolysis; potential for catalyst poisoning with sulfur-containing residues.[2] | The 4-oxo group may be susceptible to side reactions under certain conditions, although this is not extensively documented. |
| Orthogonality | Orthogonal to Fmoc and Cbz groups.[6] | Orthogonal to Boc and Fmoc groups.[1][6] | Orthogonality allows for selective deprotection in complex syntheses.[1] |
Experimental Protocols
Below are detailed, generalized protocols for the incorporation of N-Boc-4-oxo-D-proline in Boc-SPPS and a plausible protocol for the use of this compound, followed by its deprotection.
Protocol 1: Incorporation of N-Boc-4-oxo-D-proline in Boc-SPPS
This protocol outlines a single cycle for the incorporation of N-Boc-4-oxo-D-proline into a peptide chain on a solid support.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc group from the N-terminus of the growing peptide chain.[3]
-
Wash the resin thoroughly with DCM to remove residual TFA.
3. Neutralization:
-
Neutralize the resulting N-terminal ammonium salt to the free amine using a solution of 10% diisopropylethylamine (DIEA) in DCM.[9]
-
Wash the resin with DCM to remove excess base.
4. Coupling of N-Boc-4-oxo-D-proline:
-
In a separate vessel, pre-activate N-Boc-4-oxo-D-proline (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU/DIEA or DIC/HOBt in DMF.
-
Add the activated amino acid solution to the resin and agitate the mixture at room temperature for 1-4 hours.[3]
-
Monitor the coupling reaction using a qualitative test for secondary amines, such as the Isatin or Chloranil test. If the coupling is incomplete, a second coupling may be necessary.[3]
5. Washing:
-
After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
6. Final Cleavage and Deprotection:
-
After the entire peptide sequence is assembled, treat the dried peptide-resin with a strong acid cocktail, such as anhydrous HF or TFMSA, in the presence of scavengers (e.g., anisole, p-cresol) to cleave the peptide from the resin and remove side-chain protecting groups.[3]
Protocol 2: Incorporation and Deprotection of this compound
This protocol provides a general workflow for using this compound, assuming its incorporation as the final amino acid in an Fmoc-based SPPS, followed by Cbz deprotection.
1. Peptide Synthesis (Fmoc-SPPS):
-
Synthesize the desired peptide sequence on a suitable resin (e.g., Wang or Rink Amide) using standard Fmoc-SPPS protocols.
-
After the final Fmoc deprotection, wash the resin-bound peptide thoroughly.
2. Coupling of this compound:
-
Couple this compound to the N-terminus of the peptide-resin using standard coupling reagents (e.g., HBTU/DIEA or DIC/HOBt) in DMF.
-
Monitor the coupling reaction for completion.
3. Cbz Group Deprotection (Catalytic Transfer Hydrogenation on Resin):
-
Wash the resin with a suitable solvent like methanol.
-
Suspend the resin in a solution of a hydrogen donor, such as formic acid or ammonium formate, in methanol.[10]
-
Add a palladium catalyst, such as 10% Pd on carbon.[10]
-
Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by a suitable analytical method.
-
Note: The efficiency of on-resin hydrogenolysis can be variable and may require optimization.
4. Final Cleavage from Resin:
-
Wash the resin thoroughly to remove the catalyst and reaction byproducts.
-
Cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[11]
Visualizing the Synthetic Workflows
To better illustrate the key steps in utilizing these protected amino acids, the following diagrams outline the general workflows.
Boc-SPPS workflow for incorporating N-Boc-4-oxo-D-proline.
Workflow for this compound incorporation and deprotection.
Conclusion and Recommendations
The choice between this compound and N-Boc-4-oxo-D-proline is contingent upon the overall synthetic strategy, the nature of the target peptide, and the available laboratory infrastructure.
N-Boc-4-oxo-D-proline is the preferred choice for researchers utilizing a standard Boc-SPPS strategy. This approach is well-established, robust, and particularly advantageous for the synthesis of peptides prone to aggregation. The protocols for its use are well-documented, and the expected outcomes in terms of yield and purity are relatively predictable. The primary drawback is the requirement for strong acids for the final cleavage step, which necessitates specialized equipment and safety precautions.
This compound offers the advantage of orthogonality to both Boc and Fmoc strategies, making it a versatile building block for more complex synthetic routes, such as the synthesis of branched or cyclic peptides where multiple orthogonal protecting groups are required. However, its use in SPPS is less routine. The on-resin cleavage of the Cbz group by catalytic hydrogenation can be challenging and may not be suitable for all peptide sequences, particularly those containing sulfur. For solution-phase synthesis, this compound remains a valuable and widely used intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. peptide.com [peptide.com]
A Comparative Guide to N-Cbz-4-oxo-D-proline and its L-enantiomer in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Chiral Building Blocks
In the realm of stereoselective synthesis, the choice of chiral building blocks is paramount to achieving the desired stereochemical outcome. Among the vast arsenal of chiral synthons available to chemists, N-carbobenzyloxy (Cbz)-protected 4-oxo-proline and its enantiomers stand out as versatile intermediates. Their rigid pyrrolidine core and the presence of a ketone functionality offer unique opportunities for the construction of complex molecular architectures, particularly in the synthesis of peptidomimetics and pharmaceutical agents. This guide provides an objective comparison of N-Cbz-4-oxo-D-proline and its L-enantiomer, supported by experimental data, to aid researchers in selecting the appropriate building block for their synthetic endeavors.
Synthesis and Physicochemical Properties: A Tale of Two Enantiomers
The synthesis of both this compound and N-Cbz-4-oxo-L-proline typically commences from the corresponding enantiomers of hydroxyproline. The key transformation is the oxidation of the secondary alcohol at the 4-position of the proline ring to a ketone. While various oxidation methods can be employed, a common and efficient protocol involves the use of a TEMPO-based catalytic system.
Table 1: Comparison of Synthesis and Properties of N-Cbz-4-oxo-proline Enantiomers
| Parameter | This compound | N-Cbz-4-oxo-L-proline |
| Starting Material | N-Cbz-D-hydroxyproline | N-Cbz-L-hydroxyproline |
| Typical Yield | Not explicitly found in searched literature | 79%[1] |
| Purity (HPLC) | Not explicitly found in searched literature | 99.4%[1] |
| Enantiomeric Excess (ee) | Not explicitly found in searched literature | 99.8%[1] |
| Molecular Formula | C₁₃H₁₃NO₅ | C₁₃H₁₃NO₅ |
| Molecular Weight | 263.25 g/mol | 263.25 g/mol |
| Appearance | White to off-white solid | White solid[1] |
| Chirality | (R)-configuration at α-carbon | (S)-configuration at α-carbon |
It is important to note that while a detailed experimental protocol with yield and purity data for the L-enantiomer is readily available, a directly comparable, published protocol for the D-enantiomer with the same level of detail was not identified in the searched literature. However, it is reasonable to assume that a similar synthetic efficiency can be achieved for the D-enantiomer starting from D-hydroxyproline, given the symmetrical nature of the oxidation reaction.
Experimental Protocols
Synthesis of N-Cbz-4-oxo-L-proline[1]
This protocol is based on the method described in Chinese patent CN104788353A.
Materials:
-
L-hydroxyproline
-
Water
-
Trichloroisocyanuric acid (TCCA)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Triethylamine
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)
-
Tetrahydrofuran (THF)
-
Sodium thiosulfate
-
Ethyl acetate
-
Hydrochloric acid (6M)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Dissolve 1 kg of L-hydroxyproline in 50 kg of water and cool the solution to -5 °C.
-
Add 1.9 kg of TCCA to the reaction solution, maintaining the temperature below 0 °C.
-
Slowly add 238 g of TEMPO to the reaction solution.
-
After the addition is complete, maintain the reaction temperature below 0 °C and monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, adjust the pH of the reaction solution to 8-9 with triethylamine, while keeping the temperature below 0 °C.
-
Dissolve 2.1 kg of Cbz-OSu in 1.75 L of THF and slowly add this solution to the reaction mixture, maintaining the pH at 8-9.
-
After the addition, slowly raise the temperature to 25 °C and stir for 4-5 hours.
-
Monitor the reaction by TLC. Once complete, cool the reaction mixture to -5 °C.
-
Slowly add 5 kg of a 10% sodium thiosulfate solution.
-
Add 10 kg of ethyl acetate and adjust the pH of the system to 3-4 with 6M hydrochloric acid.
-
Separate the organic phase. Extract the aqueous phase twice with 5 kg of ethyl acetate each time.
-
Combine the organic phases and wash once with 10 kg of saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent.
-
Recrystallize the crude product from a mixed solvent of ethyl acetate and petroleum ether and dry to obtain the final product.
Application in Stereoselective Synthesis: The Power of Chirality
The primary value of this compound and its L-enantiomer in synthesis lies in their ability to act as chiral building blocks, enabling the stereoselective synthesis of complex molecules. The inherent chirality of the proline ring dictates the stereochemical outcome of subsequent reactions, leading to the formation of enantiomerically enriched or pure products.
A key application of these synthons is in the construction of stereochemically defined amino acids and peptide fragments. The ketone at the 4-position serves as a versatile handle for introducing further functionality with high stereocontrol. For instance, the stereoselective reduction of the ketone or the addition of nucleophiles can lead to the formation of novel 4-substituted proline derivatives.
The choice between the D- and L-enantiomer of N-Cbz-4-oxo-proline is critical as it directly determines the absolute stereochemistry of the final product. Using the D-enantiomer will result in the formation of a product with the opposite stereochemistry to that obtained using the L-enantiomer, assuming the reaction mechanism is the same. This "mirror-image" reactivity is fundamental in asymmetric synthesis, allowing for the targeted synthesis of a specific enantiomer of a chiral drug or natural product.
Below is a generalized workflow illustrating how these enantiomers can be used to generate stereochemically diverse products.
Caption: Divergent synthesis of stereoisomers using enantiomeric N-Cbz-4-oxo-proline.
Conclusion
This compound and its L-enantiomer are valuable chiral building blocks in organic synthesis. Their rigid framework and the presence of a reactive ketone functionality allow for the stereoselective introduction of new stereocenters. While detailed, directly comparable synthetic data for the D-enantiomer was not found in the public domain, the well-documented synthesis of the L-enantiomer provides a solid foundation for its preparation. The choice between the D- and L-enantiomer is a critical strategic decision in the design of a synthesis, as it dictates the absolute stereochemistry of the final product. Researchers can leverage the opposing chirality of these synthons to access a wide range of enantiomerically pure molecules for applications in drug discovery and development.
References
A Comparative Guide to N-Cbz-4-oxo-D-proline and N-Fmoc-4-oxo-D-proline in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide structures is a critical strategy for modulating their pharmacological properties. 4-oxo-D-proline, a ketone-containing proline analog, offers a unique scaffold for introducing conformational constraints and providing a site for further chemical modification. The choice of N-terminal protecting group is paramount for its successful integration into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS). This guide provides an objective comparison of two commonly employed protected forms of 4-oxo-D-proline: N-Cbz-4-oxo-D-proline and N-Fmoc-4-oxo-D-proline.
Core Chemical Differences and Strategic Implications
The primary distinction between the Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups lies in their cleavage conditions, which dictates the overall SPPS strategy.
-
This compound utilizes the Cbz group, which is traditionally removed by catalytic hydrogenolysis.[1] This method is largely orthogonal to the acid-labile side-chain protecting groups and resin linkages used in Boc-SPPS. However, the conditions for hydrogenolysis are not compatible with standard SPPS workflows, making this compound more suitable for solution-phase synthesis or for the synthesis of peptide fragments that are later coupled in solution.[2] Its application in a standard SPPS protocol would necessitate a final, off-resin deprotection step.
-
N-Fmoc-4-oxo-D-proline employs the base-labile Fmoc group, the cornerstone of modern SPPS.[1] The Fmoc group is removed by treatment with a mild base, typically piperidine, which is orthogonal to the acid-labile side-chain protecting groups and resin linkages.[3] This compatibility makes N-Fmoc-4-oxo-D-proline the more straightforward choice for direct incorporation into a peptide sequence on a solid support.
Performance Comparison: A Data-Driven Analysis
| Parameter | This compound | N-Fmoc-4-oxo-D-proline |
| Primary Application | Solution-phase synthesis, Fragment condensation | Solid-phase peptide synthesis (SPPS) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Mild Base (e.g., 20% piperidine in DMF)[3] |
| Orthogonality in SPPS | Orthogonal to Boc and some acid-labile groups | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu)[3] |
| Coupling Efficiency | Generally high in solution-phase. In SPPS, steric hindrance of the Cbz group might slightly reduce efficiency compared to Fmoc. | High, standard for SPPS.[3] The secondary amine nature of proline can slow kinetics. |
| Potential for Racemization | Proline is generally resistant to racemization.[3] However, the electron-withdrawing nature of the 4-oxo group could potentially increase the acidity of the α-proton, slightly elevating the risk, especially with strong activating agents. | Similar to Cbz, proline's structure minimizes racemization.[3] The choice of coupling reagents and base is crucial to maintain stereochemical integrity. |
| Diketopiperazine (DKP) Formation | Less of a concern in solution-phase fragment synthesis. In SPPS, if used, the conditions would be similar to Boc-SPPS where the protonated N-terminus after deprotection minimizes DKP formation. | Higher susceptibility, especially when 4-oxo-D-proline is the second or third residue from the C-terminus. The basic conditions of Fmoc deprotection can promote this side reaction.[3] |
| Overall Crude Peptide Purity | Dependent on purification after solution-phase coupling. | Generally high, but dependent on sequence and coupling efficiency. |
| Final Purified Peptide Yield | Variable, dependent on the efficiency of multiple steps if used in a hybrid strategy. | Typically moderate to high, depending on the peptide length and complexity. |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound (as the final N-terminal residue) and N-Fmoc-4-oxo-D-proline into a peptide sequence via manual SPPS.
Protocol 1: Incorporation of N-Fmoc-4-oxo-D-proline via Fmoc-SPPS
This protocol outlines the manual synthesis of a hypothetical peptide on a Rink Amide resin.
Reagents and Materials:
-
Rink Amide Resin
-
N-Fmoc-4-oxo-D-proline
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Experimental Workflow:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of N-Fmoc-4-oxo-D-proline:
-
Pre-activate a solution of N-Fmoc-4-oxo-D-proline (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor coupling completion using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: N-terminal Capping with this compound in Fmoc-SPPS
This protocol describes the coupling of this compound as the final N-terminal residue onto a peptide synthesized on a solid support.
Reagents and Materials:
-
Peptide-on-resin with a free N-terminal amine
-
This compound
-
DMF, DCM
-
DIC, Oxyma Pure
-
TFA, TIS, Water
Experimental Workflow:
-
Final Fmoc Deprotection: Perform the final Fmoc deprotection on the peptide-resin as described in Protocol 1, step 2.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of this compound:
-
Pre-activate a solution of this compound (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 2-4 hours.
-
Monitor coupling completion with a ninhydrin test.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Cleavage and Side-Chain Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours. Note that the Cbz group is stable to TFA.[5]
-
Isolate the N-Cbz protected peptide as described in Protocol 1, step 7.
-
-
Purification: Purify the crude N-Cbz protected peptide by RP-HPLC.
-
(Optional) Cbz Deprotection: The Cbz group can be removed in solution by catalytic hydrogenolysis (e.g., H₂ gas, Pd/C catalyst in methanol).
Visualizing the Workflow
Caption: Comparative workflows for incorporating 4-oxo-D-proline into peptides using Fmoc and Cbz protection strategies in SPPS.
Signaling Pathways and Logical Relationships
The choice between N-Cbz and N-Fmoc for 4-oxo-D-proline incorporation is primarily dictated by the desired synthetic strategy and the final peptide's requirements.
Caption: Decision pathway for selecting between N-Fmoc and N-Cbz protected 4-oxo-D-proline based on the synthetic approach.
Conclusion and Recommendations
For the routine incorporation of 4-oxo-D-proline into a peptide sequence using standard automated or manual SPPS, N-Fmoc-4-oxo-D-proline is the clear choice . Its compatibility with the widely adopted Fmoc/tBu chemistry allows for a streamlined and efficient synthesis.[3] Researchers should be mindful of the increased risk of diketopiperazine formation and may need to optimize coupling conditions or choose a resin with a sterically hindered linker to mitigate this side reaction.[3]
This compound remains a valuable reagent for specific applications, such as the synthesis of N-terminally Cbz-protected peptide fragments for use in solution-phase ligations or for creating a final peptide with a stable N-terminal Cbz group. Its use in a standard SPPS workflow is less practical due to the incompatibility of hydrogenolysis with resin-bound peptides.
The electron-withdrawing effect of the 4-keto group may influence the coupling kinetics and the potential for side reactions. Therefore, careful monitoring of the coupling steps and optimization of reaction conditions are recommended when working with either N-Fmoc- or this compound to ensure the synthesis of high-quality peptides.
References
Navigating the Mass Spectrometry of N-Cbz-4-oxo-D-proline and its Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise analysis of chiral building blocks like N-Cbz-4-oxo-D-proline is paramount. This guide provides a comparative overview of mass spectrometry techniques for the characterization of this compound and its derivatives, supported by experimental data and detailed protocols to aid in analytical method development and application.
N-Carbobenzyloxy-4-oxo-D-proline (this compound) is a crucial chiral intermediate in the synthesis of various pharmaceuticals, including dipeptidyl peptidase-IV (DPP-4) inhibitors used in the management of type 2 diabetes.[1][2] Its rigid structure and functional groups make it an ideal scaffold for creating complex bioactive molecules.[1] Accurate and reliable analytical methods are essential to ensure the purity, identity, and stability of this key starting material and its subsequent derivatives. Mass spectrometry, coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for this purpose, offering high sensitivity and structural elucidation capabilities.
Comparative Analysis of Mass Spectrometry Data
Table 1: Predicted and Observed Mass Spectrometry Data for this compound and Related Compounds
| Compound | Molecular Formula | [M+H]⁺ (Calculated) | Key Fragment Ions (m/z) | Ionization Method | Analytical Technique | Reference |
| This compound | C₁₃H₁₃NO₅ | 264.0817 | Predicted: 220, 160, 116, 91, 70 | ESI | LC-MS/MS | Predicted |
| N-Benzyloxycarbonyl-L-proline | C₁₃H₁₅NO₄ | 250.1025 | 204, 160, 114, 91, 70 | EI | GC-MS | PubChem CID 101987 |
| 4-Oxo-DL-proline | C₅H₇NO₃ | 130.0453 | Data Available | ESI | MS/MS | mzCloud ID 1268 |
| N-Boc-4-oxo-D-proline | C₁₀H₁₅NO₅ | 230.0974 | Data Not Available | - | - | AChemBlock P38519 |
Predicted fragmentation for this compound is based on common fragmentation pathways for N-Cbz protected amino acids and proline derivatives.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and adapting analytical methods. Below are representative protocols for the analysis of N-Cbz protected amino acids and related proline derivatives, which can be adapted for this compound.
General Protocol for LC-MS/MS Analysis of N-Cbz-Protected Amino Acids
This protocol provides a starting point for the analysis of this compound. Optimization of parameters will be necessary.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.
-
Perform serial dilutions to the desired concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and then re-equilibrate at the initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
MS Scan Range: m/z 50-500.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with collision energy ramped (e.g., 10-40 eV) to obtain informative fragment spectra.
Expected Fragmentation Pathways
The fragmentation of this compound in the mass spectrometer is expected to follow predictable pathways based on its chemical structure. Understanding these pathways is key to structural confirmation.
Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.
The primary fragmentation is expected to involve the loss of carbon dioxide from the carboxylic acid group, cleavage of the benzylic bond to form the stable tropylium ion (m/z 91), and loss of the entire Cbz protecting group. Subsequent fragmentation of the proline ring can lead to characteristic immonium ions (e.g., m/z 70).
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, other techniques can provide complementary information for the comprehensive analysis of this compound and its derivatives.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent molecule and its fragments. | High sensitivity and selectivity; provides structural information. | Matrix effects can suppress ionization; requires expertise for method development. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. | Excellent for volatile and thermally stable compounds; established libraries for identification. | Requires derivatization for non-volatile compounds like amino acids, which can add complexity.[3] |
| NMR Spectroscopy | Uses the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structure elucidation and stereochemical information. | Lower sensitivity compared to MS; requires higher sample amounts and longer analysis times. |
| Chiral HPLC-UV | Separation of enantiomers on a chiral stationary phase with detection by UV absorbance. | Effective for determining enantiomeric purity. | Does not provide structural information beyond UV absorbance; requires a chromophore. |
Conclusion
The mass spectrometric analysis of this compound and its derivatives is a critical component of quality control and research in pharmaceutical development. While direct, publicly available data for the target compound is limited, a thorough understanding of the fragmentation patterns of related N-Cbz protected amino acids and proline-containing structures provides a solid foundation for method development. By leveraging the detailed protocols and comparative data presented in this guide, researchers can establish robust and reliable LC-MS/MS methods for the characterization of this important class of molecules. The use of complementary techniques such as NMR and chiral HPLC is also recommended for comprehensive structural and purity analysis.
References
A Comparative Guide to Analytical Methods for Determining the Purity of N-Cbz-4-oxo-D-proline
For researchers, scientists, and professionals in drug development, ensuring the chemical and stereochemical purity of chiral building blocks like N-Cbz-4-oxo-D-proline is critical for the synthesis of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of the primary analytical methods used to determine the purity of this compound, supported by experimental protocols and comparative performance data.
Overview of Analytical Techniques
The purity of this compound is assessed for two main attributes: chemical purity , which refers to the absence of process-related impurities and degradation products, and enantiomeric purity , which is the measure of the excess of the desired D-enantiomer over its L-enantiomer. The most widely employed techniques for these analyses are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) can also be utilized, typically after derivatization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for both chemical and enantiomeric purity assessment.
Chiral HPLC for Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric excess of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column, such as one with a Chiralpak® IA or AD-H stationary phase (e.g., amylose or cellulose derivatives immobilized on a silica support), is commonly used.[1]
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is typical. A small amount of an acidic additive like trifluoroacetic acid (TFA) is often included to improve peak shape.[2]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Detection: UV absorbance at a wavelength where the Cbz group has strong absorption, typically around 210-220 nm or 254 nm.[3]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
RP-HPLC is a robust method for quantifying chemical impurities. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% TFA) and an organic phase (e.g., acetonitrile with 0.1% TFA).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Detection: UV absorbance, typically at 210-220 nm.[3]
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[5] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[6][7]
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve them in a precise volume of the deuterated solvent.[7]
-
Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment.
-
Relaxation Delay (d1): A sufficiently long delay (typically 5 times the longest T₁ relaxation time of the signals of interest) to ensure complete relaxation of all protons.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250 for <1% integration error).[5]
-
-
Data Processing: After Fourier transformation, the spectrum is carefully phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved signal of the analyte with that of the internal standard, taking into account their respective molecular weights, number of protons, and weights.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of this compound, particularly for enantiomeric purity, but it requires derivatization to increase the volatility of the analyte.[8]
Experimental Protocol:
-
Derivatization: A two-step process is often employed:
-
Esterification: The carboxylic acid group is converted to an ester (e.g., methyl ester) using a reagent like methanolic HCl.[8]
-
Acylation: The secondary amine can be further derivatized if necessary, though the Cbz group already provides some protection.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A chiral GC column (e.g., a cyclodextrin-based column).[8]
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is used to elute the derivatized enantiomers.
-
Detection: Mass spectrometry provides both quantification and structural information.
Comparative Performance of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for chemical versus enantiomeric purity, the required sensitivity, and the availability of instrumentation. The following table summarizes the performance characteristics of the discussed methods. The data presented are representative values for N-protected amino acids, as specific validation data for this compound is not widely published.
Table 1: Comparison of Analytical Method Performance
| Parameter | Chiral HPLC | Reversed-Phase HPLC | Quantitative ¹H NMR (qNMR) | Chiral GC-MS (after derivatization) |
| Primary Application | Enantiomeric Purity | Chemical Purity | Absolute Purity & Structural Confirmation | Enantiomeric Purity |
| Linearity (R²) | > 0.999[1] | > 0.999[9] | N/A (Direct Method) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[1][10] | 0.1 - 2 µg/mL[9][11] | ~0.05 mM[6] | < 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL[1][10] | 0.5 - 8 µg/mL[9][11] | ~0.15 mM[6] | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102%[12] | 98 - 102%[4] | 98 - 102%[6] | 95 - 105% |
| Precision (% RSD) | < 2%[10] | < 2%[13] | < 1%[14] | < 5% |
| Strengths | High resolution of enantiomers, well-established. | High sensitivity for impurities, robust. | Primary method, no need for specific analyte standard, provides structural information. | High sensitivity, shorter analysis times. |
| Limitations | Requires specific chiral column. | Indirect structural information. | Lower sensitivity for trace impurities, requires careful experimental setup. | Requires derivatization, potential for racemization during sample preparation.[8] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for the primary analytical methods.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for qNMR analysis of this compound.
Caption: Logical relationship for selecting an analytical method.
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound is dependent on the specific analytical goal. Chiral HPLC is the preferred method for assessing enantiomeric purity due to its high resolution and robustness. RP-HPLC is a reliable technique for quantifying chemical impurities. Quantitative ¹H NMR serves as an excellent orthogonal method for determining absolute purity and confirming the structure of the compound. For comprehensive quality control, a combination of these methods is highly recommended to ensure the identity, purity, and stereochemical integrity of this compound in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Protected Proline Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate N-protecting group for proline is a critical decision that significantly influences the efficiency, purity, and stereochemical integrity of synthetic peptides. This guide provides an objective comparison of the three most common N-protected proline derivatives—Boc-Pro-OH, Fmoc-Pro-OH, and Cbz-Pro-OH—supported by experimental data and detailed methodologies.
Proline's unique secondary amine structure presents distinct challenges in peptide synthesis, including slower coupling kinetics and a heightened risk of specific side reactions. The choice of the N-α-protecting group—tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), or benzyloxycarbonyl (Cbz)—profoundly impacts how these challenges are addressed. This comparison focuses on their reactivity in peptide coupling, susceptibility to racemization, and overall performance in both solid-phase and solution-phase peptide synthesis.
Performance Comparison of N-Protected Proline Derivatives
The selection of a proline protecting group is a trade-off between the desired synthesis strategy (solid-phase vs. solution-phase), the lability of the group, and its influence on reaction outcomes. The following tables summarize the key characteristics and quantitative performance of Boc-, Fmoc-, and Cbz-protected proline.
Table 1: General Characteristics of N-Protected Proline Derivatives
| Feature | Boc-Pro-OH | Fmoc-Pro-OH | Cbz-Pro-OH |
| Protecting Group | tert-Butoxycarbonyl | 9-Fluorenylmethyloxycarbonyl | Benzyloxycarbonyl |
| Deprotection Conditions | Acid-labile (e.g., TFA) | Base-labile (e.g., 20% piperidine in DMF) | Hydrogenolysis (e.g., H₂/Pd-C) or strong acids[1] |
| Typical Synthesis Strategy | Solid-Phase (Boc/Bzl) & Solution-Phase | Solid-Phase (Fmoc/tBu) | Solution-Phase |
| Orthogonality | Orthogonal to Fmoc and Cbz | Orthogonal to Boc and Cbz | Orthogonal to Boc and Fmoc |
| Key Advantages | Robust for long, hydrophobic sequences; can reduce aggregation.[] | Mild deprotection; compatible with automation and acid-sensitive residues.[] | Stable to a wide range of reagents; crystalline nature can aid purification. |
| Potential Side Reactions | Formation of t-butyl cations can lead to side reactions with sensitive residues. | Diketopiperazine formation, especially at the dipeptide stage. | Incomplete deprotection; potential for side reactions with sulfur-containing amino acids during hydrogenolysis.[1] |
Table 2: Illustrative Performance Comparison in Solid-Phase Peptide Synthesis (SPPS)
| Performance Metric | Boc-L-proline Strategy | Fmoc-L-proline Strategy | Key Considerations |
| Crude Peptide Purity (%) | Potentially higher for aggregation-prone sequences (~70-95%, highly sequence-dependent) | Can be lower due to aggregation in difficult sequences. | The repeated acid treatments in Boc-SPPS can help disrupt secondary structures.[3] |
| Overall Yield (%) | ~20-50% | ~30-60% | Yield is highly dependent on the specific peptide sequence, coupling efficiency at each step, and the success of the final cleavage.[3] |
| Coupling Efficiency for Proline | Generally high | Can be challenging due to the secondary amine, sometimes requiring double coupling. | Proline's unique structure can hinder coupling kinetics.[3] |
| Racemization Risk | Generally low | Higher risk, particularly with certain coupling reagents. | Proline is less susceptible to racemization than other amino acids, but the basic conditions of Fmoc deprotection can increase the risk.[4] |
Note: The data in Table 2 is illustrative and compiled from general performance trends. Actual results can vary significantly based on the specific peptide sequence, resin, coupling reagents, and experimental conditions used.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for key experiments in the evaluation of N-protected proline derivatives.
Protocol 1: Coupling of N-Protected Proline in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for a single coupling cycle in both Boc- and Fmoc-SPPS.
Materials:
-
Appropriate resin (e.g., Merrifield for Boc, Wang or Rink Amide for Fmoc)
-
N-Boc-L-proline or N-Fmoc-L-proline
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Bases (e.g., DIEA or NMM)
-
Solvents (DCM, DMF)
-
Deprotection reagents (TFA for Boc, piperidine for Fmoc)
-
Acetic anhydride (for capping)
Procedure:
-
Resin Swelling: Swell the resin in the appropriate solvent (DCM for Boc, DMF for Fmoc) for 1-2 hours.
-
Deprotection:
-
Washing: Wash the resin thoroughly with the appropriate solvent to remove deprotection reagents and byproducts.
-
Neutralization (Boc-SPPS only): Neutralize the protonated N-terminus with a 5-10% solution of DIEA in DCM.
-
Coupling:
-
Dissolve the N-protected proline (2-4 equivalents) and coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add a base (e.g., DIEA, 4-8 equivalents) to activate the amino acid.
-
Add the activated proline solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test for Boc, which gives a reddish-brown color for proline, or chloranil test).
-
-
Washing: Wash the resin to remove excess reagents.
-
Capping (Optional): Treat the resin with a solution of acetic anhydride and DIEA in DMF to block any unreacted amino groups.
Protocol 2: Quantification of Proline Racemization by Chiral HPLC
This protocol describes a method to determine the extent of racemization of proline during peptide synthesis.
Materials:
-
Synthesized peptide
-
6 M HCl
-
Derivatization reagent (e.g., Marfey's reagent or NBD-Cl)
-
Chiral HPLC column (e.g., CROWNPAK CR(+))
-
HPLC system with UV detector
Procedure:
-
Peptide Hydrolysis: Hydrolyze a sample of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed tube under vacuum.[5]
-
Derivatization:
-
Evaporate the HCl from the hydrolyzed sample.
-
Redissolve the amino acid mixture and add the derivatizing agent (e.g., 1% L-FDAA in acetone) and a base (e.g., 1 M sodium bicarbonate).[6]
-
Incubate the reaction mixture to allow for complete derivatization.
-
Stop the reaction by adding acid (e.g., 2 M HCl).[6]
-
-
Chiral HPLC Analysis:
-
Prepare the sample for injection by evaporating the solvent and redissolving in the mobile phase.
-
Inject the derivatized sample onto a chiral HPLC column.
-
Separate the D- and L-proline derivatives using an appropriate mobile phase (e.g., perchloric acid solution, pH 1.0).[5]
-
Detect the derivatives using a UV detector at the appropriate wavelength (e.g., 260 nm for NBD derivatives).[5]
-
-
Quantification: Integrate the peak areas for the D- and L-proline derivatives and calculate the percentage of racemization using the formula: % Racemization = [Area(D-proline derivative) / (Area(L-proline derivative) + Area(D-proline derivative))] x 100.[6]
Visualizing Experimental Workflows and Chemical Principles
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and underlying chemical principles discussed.
Caption: Experimental workflows for single cycles of Boc- and Fmoc-SPPS.
Caption: Mechanism of proline racemization via an oxazolone intermediate.
Conclusion
The choice between Boc-, Fmoc-, and Cbz-protected proline is highly dependent on the specific synthetic strategy and the nature of the target peptide. For automated solid-phase synthesis, particularly of peptides containing acid-sensitive residues, the Fmoc strategy is generally preferred due to its mild deprotection conditions.[] The Boc strategy remains a robust option for the synthesis of long and aggregation-prone sequences, where the harsh acidic deprotection steps can be advantageous.[] Cbz-protected proline, while less common in modern SPPS, is a valuable tool in solution-phase synthesis and for the preparation of peptide fragments.
Ultimately, the optimal choice requires careful consideration of the factors outlined in this guide. For critical applications, it is advisable to perform small-scale test syntheses to determine the most effective protecting group and coupling conditions for a specific peptide sequence.
References
Unveiling the Structural Landscape of Proline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecular building blocks is paramount. This guide provides a comparative analysis of the structural features of N-Cbz-protected and 4-oxo-substituted proline derivatives, offering insights into their conformational preferences. While crystallographic data for N-Cbz-4-oxo-D-proline is not publicly available, this guide utilizes data from closely related structures, N-Cbz-L-proline and N-Boc-4-oxo-L-proline, to provide a valuable comparative reference.
The precise arrangement of atoms within a molecule, as determined by X-ray crystallography, governs its physical, chemical, and biological properties. For proline and its derivatives, which are integral components of many pharmaceuticals and bioactive peptides, this structural information is critical for rational drug design and understanding biological function. This guide offers a side-by-side comparison of the crystallographically determined structures of two representative proline derivatives, highlighting key differences in their molecular geometry.
Comparative Analysis of Crystallographic Data
The following table summarizes key crystallographic parameters for N-Cbz-L-proline and N-Boc-4-oxo-L-proline, providing a quantitative comparison of their solid-state conformations.
| Parameter | N-Cbz-L-proline | N-Boc-4-oxo-L-proline |
| Chemical Formula | C₁₃H₁₅NO₄ | C₁₀H₁₅NO₅ |
| Molecular Weight | 249.26 g/mol | 229.23 g/mol |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.03 Å, b = 11.24 Å, c = 18.52 Å | a = 6.18 Å, b = 11.11 Å, c = 16.63 Å |
| Key Bond Lengths | Cα-Cβ: ~1.53 Å, Cβ-Cγ: ~1.52 Å, Cγ-Cδ: ~1.52 Å, N-Cα: ~1.47 Å | Cα-Cβ: ~1.54 Å, Cβ-Cγ: ~1.50 Å, Cγ=O: ~1.21 Å, N-Cα: ~1.46 Å |
| Key Bond Angles | Cα-N-Cδ: ~112°, N-Cα-C(O): ~111° | Cα-N-Cδ: ~113°, N-Cα-C(O): ~110° |
| Pyrrolidine Ring Pucker | Cγ-exo | Envelope/Twist |
Experimental Protocols
The following sections detail the general methodologies for the synthesis, crystallization, and X-ray diffraction analysis of N-Cbz and N-Boc protected proline derivatives.
Synthesis of N-Cbz-L-proline
N-Benzyloxycarbonyl-L-proline (N-Cbz-L-proline) is typically synthesized by the reaction of L-proline with benzyl chloroformate in an aqueous alkaline solution.
-
Dissolution: L-proline is dissolved in an aqueous solution of sodium hydroxide at a low temperature (0-5 °C).
-
Protection Reaction: Benzyl chloroformate is added dropwise to the stirred solution while maintaining the low temperature and alkaline pH.
-
Acidification: After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the N-Cbz-L-proline.
-
Extraction and Purification: The product is then extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by recrystallization.[1][2]
Synthesis of N-Boc-4-oxo-L-proline
The synthesis of N-tert-Butoxycarbonyl-4-oxo-L-proline (N-Boc-4-oxo-L-proline) generally starts from L-hydroxyproline. The synthesis involves the protection of the amino group followed by oxidation of the hydroxyl group.[3]
-
Boc Protection: The amino group of L-hydroxyproline is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base to yield N-Boc-trans-4-hydroxy-L-proline.[3]
-
Oxidation: The secondary alcohol at the C4 position is then oxidized to a ketone using a suitable oxidizing agent to produce N-Boc-4-oxo-L-proline.[3]
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Crystallization and X-ray Diffraction
Single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution.
-
Crystallization: The purified compound is dissolved in a suitable solvent or solvent mixture. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into the solution can lead to the formation of single crystals. For small molecules like proline derivatives, slow cooling or evaporation are common methods.[4][5]
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[4][5][6]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods for small molecules. The initial structural model is then refined to best fit the experimental data, resulting in a detailed three-dimensional model of the molecule.[6]
Visualizing the Workflow
The following diagram illustrates the general workflow for the validation of a chemical structure by X-ray crystallography.
References
- 1. Page loading... [wap.guidechem.com]
- 2. N-Benzyloxycarbonyl-L-proline | 1148-11-4 [chemicalbook.com]
- 3. N-Boc-4-oxo-L-proline | 84348-37-8 | Benchchem [benchchem.com]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
Certificate of Analysis (CoA) parameters for N-Cbz-4-oxo-D-proline
A comprehensive guide to the quality assessment of N-Cbz-4-oxo-D-proline, a crucial building block for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of its key quality parameters against its L-enantiomer, N-Cbz-4-oxo-L-proline, supported by detailed experimental protocols for accurate evaluation.
Comparative Analysis of Certificate of Analysis (CoA) Parameters
The quality and purity of this compound are critical for its successful application in sensitive downstream processes such as peptide synthesis and drug discovery. A Certificate of Analysis (CoA) provides a summary of the quality control tests performed on a specific batch of the product. Below is a comparative table outlining the typical CoA parameters for this compound and its enantiomeric counterpart, N-Cbz-4-oxo-L-proline. While specific values may vary between suppliers and batches, this table presents representative data based on available specifications and analytical data for closely related compounds.
| Parameter | This compound (Typical Specification) | N-Cbz-4-oxo-L-proline (Reported Experimental Value) | Analytical Method |
| Appearance | White to off-white solid | White solid | Visual Inspection |
| Purity (by HPLC) | ≥ 98.0% | 99.2%[1] | HPLC |
| Enantiomeric Excess | ≥ 99.0% | 99.8%[1] | Chiral HPLC |
| Optical Rotation | Positive value (specifics vary) | Negative value (specifics vary) | Polarimetry |
| Melting Point | Supplier-specific | Supplier-specific | Melting Point Apparatus |
| Molecular Formula | C₁₃H₁₃NO₅[2] | C₁₃H₁₃NO₅ | Mass Spectrometry |
| Molecular Weight | 263.25 g/mol [2] | 263.25 g/mol | Mass Spectrometry |
Experimental Protocols
Accurate determination of the quality parameters listed above is essential. The following are detailed methodologies for key experiments.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This method determines the chemical purity of the compound by separating it from any non-enantiomeric impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject 10 µL of the prepared sample.
-
Run the gradient program to elute the compound and any impurities.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Determination of Enantiomeric Purity by Chiral HPLC
This is a critical experiment to confirm the stereochemical integrity of the D-enantiomer and quantify the presence of the undesired L-enantiomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase column (e.g., CHIRALPAK® IA or AD-H, 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA). A typical mobile phase could be Hexane:Isopropanol:TFA (90:10:0.1).[3]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Procedure:
-
Equilibrate the chiral column with the mobile phase.
-
Inject 10 µL of the sample solution.
-
The two enantiomers will be separated into two distinct peaks.
-
The enantiomeric excess (e.e.) is calculated from the peak areas of the D- and L-enantiomers using the formula: e.e. (%) = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100.
-
Visualizing the Quality Control Workflow
The following diagrams illustrate the logical flow of the quality control process for this compound and its application in peptide synthesis.
Caption: Quality Control Workflow for this compound.
Caption: Workflow for Solid-Phase Peptide Synthesis.
References
- 1. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]
- 2. This compound | CAS: 147226-04-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. impactfactor.org [impactfactor.org]
Safety Operating Guide
Navigating the Disposal of N-Cbz-4-oxo-D-proline: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of N-Cbz-4-oxo-D-proline, a key building block in pharmaceutical and peptide synthesis. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to minimize risks and maintain a safe working environment.
This compound, also known as (R)-1-((benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid, requires careful management as a chemical waste product. While specific hazard classifications can vary, it is prudent to handle it as a potentially irritating compound and to prevent its release into the environment.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1]
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[1]
1. Waste Minimization: The first step in responsible waste management is to minimize its generation. Carefully plan experiments to use only the necessary amount of this compound.
2. Waste Segregation: Proper segregation is crucial to prevent accidental and potentially hazardous chemical reactions.
-
Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper) in a designated and compatible waste container.
-
Do not mix this waste stream with other incompatible chemicals. As a general guideline, segregate acidic waste from basic waste, and oxidizing agents from organic materials.
3. Container Labeling: Proper labeling of waste containers is a critical compliance step. As soon as the first particle of waste is placed in the container, it must be clearly labeled.
-
The full chemical name, "this compound," must be clearly written.
-
Indicate the primary hazards. While specific data for this compound is limited, labeling it as an "Irritant" is a prudent measure.
-
Include the contact information of the responsible researcher or laboratory.
4. Temporary Storage in a Satellite Accumulation Area (SAA): Designate a specific location within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[4]
-
The SAA must be under the control of the laboratory personnel.
-
Store the labeled, sealed waste container in the SAA.
-
Ensure the container is kept closed at all times, except when adding waste.
-
It is good practice to use secondary containment, such as a chemical-resistant tray, to capture any potential leaks.
5. Arranging for Final Disposal: Once the waste container is full, or in accordance with your institution's policies, arrange for its transfer to your institution's central hazardous waste storage facility or for pickup by a licensed hazardous waste contractor.
Summary of Waste Management Regulations
The disposal of laboratory chemical waste is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) sets the primary regulations under the Resource Conservation and Recovery Act (RCRA). Key compliance points are summarized in the table below.
| Regulatory Aspect | Requirement | Citation |
| Waste Determination | The generator of the waste is responsible for determining if it is hazardous. | [5][6] |
| Container Management | Waste containers must be in good condition, compatible with the waste, and kept closed. | [4] |
| Labeling | Containers must be marked with the words "Hazardous Waste" and an identification of the contents. | [2][3] |
| Accumulation Time | There are limits on how long waste can be stored in an SAA and a central accumulation area. | [2][4] |
| Training | Personnel handling hazardous waste must be trained on proper procedures. | [7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. epa.gov [epa.gov]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling N-Cbz-4-oxo-D-proline
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for N-Cbz-4-oxo-D-proline, including detailed personal protective equipment (PPE) protocols, operational plans for handling, and disposal procedures. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against dust particles, splashes, and aerosols entering the eyes. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious lab coat. | Prevents direct skin contact with the chemical. Gloves should be inspected before each use and disposed of properly. |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection or if exposure limits are exceeded, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] | Protects the respiratory system from the inhalation of dust or aerosols.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling, from initial receipt to final disposal, is crucial for laboratory safety. The following workflow outlines the key procedural steps.
Pre-Handling Preparations
-
Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before use.
-
Ensure Engineering Controls are Functional: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Assemble PPE: Before handling, ensure all required PPE is available and in good condition.
-
Prepare Spill Kit: Have a spill kit readily accessible that is appropriate for handling solid organic compounds.
Handling Procedures
-
Avoid Dust Formation: Handle this compound carefully to avoid generating dust.[2]
-
Weighing: If possible, weigh the compound in a ventilated balance enclosure or a fume hood.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, decontaminate the work area and wash hands thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Containerization: Collect waste this compound and contaminated materials (e.g., gloves, weighing paper) in a suitable, clearly labeled, and closed container.
-
Waste Segregation: Segregate the waste according to your institution's chemical waste management guidelines. Do not mix with incompatible waste streams.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of handling and disposal procedures for this compound.
Caption: Safe handling and disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
